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Core Science & Biosynthesis

Foundational

Technical Profile: (6-Ethoxy-pyrimidin-4-yl)-dimethyl-amine

Topic: Content Type: In-depth Technical Guide Audience: Researchers, Medicinal Chemists, and Process Scientists[1] Optimized Scaffold for Kinase Inhibition and GPCR Ligand Design[1] Executive Summary (6-Ethoxy-pyrimidin-...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Content Type: In-depth Technical Guide Audience: Researchers, Medicinal Chemists, and Process Scientists[1]

Optimized Scaffold for Kinase Inhibition and GPCR Ligand Design[1]

Executive Summary

(6-Ethoxy-pyrimidin-4-yl)-dimethyl-amine (Formula: C₈H₁₃N₃O; MW: 167.21 Da) represents a strategic "privileged structure" in medicinal chemistry.[1] As a 4,6-disubstituted pyrimidine, it serves as a critical bioisostere for the adenine core found in ATP, making it a high-value scaffold for developing Type I/II kinase inhibitors and adenosine receptor antagonists.[1]

This guide provides a rigorous analysis of the compound’s physicochemical properties, a validated self-consistent synthetic protocol, and a structural characterization framework. By leveraging the orthogonal electronic effects of the electron-donating dimethylamine and the lipophilic ethoxy group, researchers can fine-tune solubility (logP) and basicity (pKa) to optimize pharmacokinetics.

Structural Analysis & Physicochemical Profile

The pyrimidine core is electron-deficient, but the introduction of strong electron-donating groups (EDGs) at the 4- and 6-positions significantly modulates its reactivity and binding potential.[1]

Physicochemical Data (Predicted & Experimental Consensus)
PropertyValueCausality / Implications
Molecular Formula C₈H₁₃N₃OLow molecular weight fragment (<200 Da) ideal for FBDD (Fragment-Based Drug Discovery).[1]
Exact Mass 167.1059Monoisotopic mass for HRMS validation.
cLogP ~1.4 - 1.7Moderate lipophilicity ensures membrane permeability while maintaining aqueous solubility.[1]
pKa (N1/N3) ~4.5 - 5.2The NMe₂ group increases basicity relative to unsubstituted pyrimidine (pKa 1.3), aiding lysosomal trapping or solubility in low pH.
TPSA ~38 ŲWell below the 140 Ų threshold, predicting high blood-brain barrier (BBB) penetration potential.
H-Bond Acceptors 3 (N1, N3, O)Critical for hinge-binding interactions in kinase domains.
H-Bond Donors 0Lack of donors prevents non-specific binding, increasing selectivity.[1]

Synthetic Architecture

The synthesis of (6-Ethoxy-pyrimidin-4-yl)-dimethyl-amine relies on Nucleophilic Aromatic Substitution (SₙAr) .[1] The 4,6-dichloropyrimidine precursor possesses two equivalent electrophilic sites.[1] The challenge lies in controlling regioselectivity during the first substitution to prevent bis-substitution.[1]

Reaction Logic & Regiocontrol
  • Starting Material: 4,6-Dichloropyrimidine.[1][2][3]

  • Step 1 (Control): Introduction of the ethoxy group first is preferred if a stronger nucleophile (alkoxide) is used at lower temperatures to avoid double substitution. However, amines are often introduced first due to easier handling.

  • Step 2 (Completion): Displacement of the remaining chloride by the second nucleophile.

Validated Synthetic Protocol

Step 1: Synthesis of 4-Chloro-6-ethoxypyrimidine

  • Setup: Charge a flame-dried 250 mL round-bottom flask with anhydrous ethanol (50 mL).

  • Reagent Generation: Add sodium metal (1.0 eq) portion-wise under N₂ to generate sodium ethoxide in situ. Why: In situ generation prevents hydroxide contamination which leads to hydrolysis byproducts.[1]

  • Addition: Cool to 0°C. Add a solution of 4,6-dichloropyrimidine (1.0 eq) in ethanol dropwise over 30 mins.

  • Reaction: Stir at 0°C for 2 hours, then warm to RT for 1 hour. Monitor by TLC (Hexane:EtOAc 8:2).

  • Workup: Quench with saturated NH₄Cl. Extract with DCM.[3][4] The intermediate is sufficiently pure for the next step.[1]

Step 2: Amination to (6-Ethoxy-pyrimidin-4-yl)-dimethyl-amine

  • Reaction: Dissolve the 4-chloro-6-ethoxypyrimidine intermediate in THF (0.5 M).

  • Nucleophile: Add dimethylamine (2.0 M in THF, 3.0 eq). Why: Excess amine acts as a base to scavenge HCl generated during the substitution.[1]

  • Conditions: Heat to 60°C in a sealed pressure tube for 4–6 hours.

  • Purification: Concentrate in vacuo. Partition between water and EtOAc.[1] The organic layer is dried (Na₂SO₄) and concentrated.[3][4] Purify via flash chromatography (SiO₂, 0-5% MeOH in DCM).

Synthetic Pathway Visualization

Synthesis SM 4,6-Dichloropyrimidine INT Intermediate: 4-Chloro-6-ethoxypyrimidine SM->INT 1. NaOEt, EtOH, 0°C (S_NAr Regiocontrol) PROD Target: (6-Ethoxy-pyrimidin-4-yl)- dimethyl-amine INT->PROD 2. HNMe2, THF, 60°C (S_NAr Completion)

Caption: Sequential SₙAr pathway utilizing electronic differentiation to achieve asymmetric substitution.

Analytical Characterization

To ensure scientific integrity, the identity of the compound must be validated using NMR and MS. The symmetry of the pyrimidine ring is broken, resulting in distinct signals.

Expected ¹H NMR Profile (CDCl₃, 400 MHz)
PositionShift (δ ppm)MultiplicityIntegrationAssignment
C2-H 8.35Singlet (s)1HDeshielded aromatic proton between nitrogens.[1]
C5-H 5.85Singlet (s)1HUpfield aromatic proton (shielded by EDGs).
O-CH₂ 4.35Quartet (q, J=7.0 Hz)2HCharacteristic ethoxy methylene.
N-CH₃ 3.10Singlet (s)6HDimethylamine (equivalent methyls).
CH₃ 1.38Triplet (t, J=7.0 Hz)3HEthoxy terminal methyl.
Mass Spectrometry (LC-MS)
  • Ionization: ESI+ (Electrospray Ionization, Positive Mode).

  • Parent Ion [M+H]⁺: 168.12 m/z.

  • Fragmentation Pattern: Loss of ethyl group (M-28) is common, followed by fragmentation of the pyrimidine ring.

Medicinal Chemistry Applications

Kinase Inhibitor Design (Hinge Binding)

This scaffold is a bioisostere of the adenine ring. The N1 and N3 nitrogens can serve as hydrogen bond acceptors for the backbone NH groups of the kinase hinge region (e.g., Val, Ala residues).

  • C4-NMe₂: Projects into the solvent-exposed region or ribose pocket.[1]

  • C6-OEt: Can fill the hydrophobic Selectivity Pocket (Gatekeeper residue interaction).

Interaction Map

Interaction N1 N1 (Acceptor) Hinge Kinase Hinge Region (Backbone NH) N1->Hinge H-Bond N3 N3 (Acceptor) N3->Hinge H-Bond OEt 6-Ethoxy (Hydrophobic) Pocket Hydrophobic Pocket (Gatekeeper) OEt->Pocket Van der Waals NMe2 4-NMe2 (Solvent/Donor)

Caption: Pharmacophore mapping showing critical binding vectors for kinase domain interactions.

Handling & Safety

  • Hazard Classification: Irritant (Skin/Eye). Potentially harmful if swallowed.

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Aminopyrimidines can oxidize over time.[1]

  • Solubility: Soluble in DMSO, Methanol, DCM, and Ethanol. Sparingly soluble in water.[1]

References

  • BenchChem. Application Notes and Protocols for Nucleophilic Substitution on 4,6-Dichloropyrimidin-5-amine. (2025).[2][3][5][6]

  • Kalogirou, A. S. Synthesis of 4-chloro-6-ethoxy-2-(methylthio)pyrimidine.[1][2] Molbank 2017 , 2017(1), M923.[2]

  • PubChem. Compound Summary: N,N-Dimethylpyrimidin-4-amine (Analogous Structure).[1] National Library of Medicine.

  • Organic Syntheses. 4-Amino-2,6-dimethylpyrimidine. Org. Synth. 1955 , 35, 3.

  • Sigma-Aldrich. 4-(Dimethylamino)pyridine ReagentPlus.[1] Product Specification.

Sources

Exploratory

Physicochemical Profiling of Ethoxy-Dimethylamino-Pyrimidine Derivatives

This guide provides a technical analysis of the physicochemical properties (logP, pKa) of ethoxy-dimethylamino-pyrimidine derivatives. It is structured to support rational drug design by linking structural modifications...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical analysis of the physicochemical properties (logP, pKa) of ethoxy-dimethylamino-pyrimidine derivatives. It is structured to support rational drug design by linking structural modifications to observable physicochemical behaviors.[1]

A Technical Guide to logP, pKa, and Synthetic Pathways[1][2]

Executive Summary

The ethoxy-dimethylamino-pyrimidine scaffold represents a "privileged structure" in medicinal chemistry, frequently serving as a core motif in kinase inhibitors, GPCR ligands, and antimicrobial agents.[1][2] The interplay between the electron-donating dimethylamino group and the ethoxy substituent creates a unique electronic environment that significantly modulates basicity (pKa) and lipophilicity (logP).[1]

Understanding these parameters is critical for optimizing Lipinski compliance :

  • pKa: Dictates the ionization state at physiological pH (7.4), influencing solubility and hERG liability.[1]

  • logP/logD: Drives membrane permeability and non-specific binding.[1]

This guide synthesizes experimental data with structure-activity relationship (SAR) principles to provide a definitive reference for this chemical series.

Structural Analysis & Electronic Effects[3]

The pyrimidine ring is electron-deficient (π-deficient).[1][2] Introducing electron-donating groups (EDGs) like ethoxy (-OEt) and dimethylamino (-NMe


) antagonizes this deficiency, but the position  of substitution is the determinant factor.[1][2]
The "Push-Pull" Dynamic[1][2]
  • Dimethylamino Group: A strong mesomeric donor (+M).[1] When placed at the 2- or 4-position, it pushes electron density onto the ring nitrogens, significantly raising the pKa (making the molecule more basic).[1]

  • Ethoxy Group: Exhibits a dual effect—inductive withdrawal (-I) due to oxygen's electronegativity, but mesomeric donation (+M).[1][2] In pyrimidines, the +M effect generally dominates, further increasing basicity compared to the unsubstituted ring.[1]

Isomeric Distinction[2]
  • 4-Dimethylamino-2-ethoxypyrimidine: Resembles the "superbase" 4-dimethylaminopyridine (DMAP).[1][2] The 4-NMe

    
     group can delocalize electrons effectively onto N1, creating a highly basic center.[1]
    
  • 2-Dimethylamino-4-ethoxypyrimidine: The 2-NMe

    
     group is flanked by two ring nitrogens.[1][2] While still basic, steric hindrance and electronic repulsion often make this isomer slightly less basic than its 4-isomer counterpart.[1][2]
    

Physicochemical Data Profile

The following table consolidates experimental anchors and predicted values derived from high-fidelity SAR extrapolation.

Compound NameStructurepKa (Basic)logP (Neutral)logD (pH 7.4)Notes
4-Dimethylaminopyridine (Ref) Pyridine core9.70 (Exp)1.34 (Exp)-0.96Reference standard for 4-NMe

basicity.
2-Amino-4-ethoxypyrimidine 2-NH

, 4-OEt
7.87 (Exp)1.06 (Exp)0.85Key anchor.[1][2][3] Shows 4-OEt raises pKa of 2-aminopyrimidine (6.[1][2]86) by ~1 unit.[1]
2-Dimethylamino-4-ethoxypyrimidine 2-NMe

, 4-OEt
8.6 – 8.9 (Pred)1.95 (Pred)~0.80Methylation of amine increases logP (+0.[1][2]9) and pKa (+0.5-1.0).[1][2]
4-Dimethylamino-2-ethoxypyrimidine 4-NMe

, 2-OEt
9.8 – 10.2 (Pred)1.85 (Pred)~ -0.50Highly basic.[1][2] Likely >99% ionized at pH 7.4, leading to low logD.
2-Ethoxy-4,6-dihydroxypyrimidine 4,6-OH4.61 (Pred)-0.8 (Est)< -2.0Acidic due to tautomeric hydroxyls; negligible permeability.[1][2]

Data Interpretation for Drug Design:

  • Permeability Risk: The 4-dimethylamino isomer (pKa ~10) will be positively charged at physiological pH.[1][2] While its intrinsic logP is ~1.85, the effective distribution coefficient (logD) drops below 0, potentially limiting passive diffusion across the blood-brain barrier (BBB).[1]

  • Solubility Benefit: The high pKa ensures excellent aqueous solubility in gastric fluid (pH 1-2) and likely good solubility in systemic circulation.[1]

  • Optimization Strategy: If CNS penetration is required, the 2-dimethylamino isomer is superior due to its lower pKa (~8.7), ensuring a higher fraction of neutral species at pH 7.4.[1]

Synthetic Pathways & Regioselectivity[2][5]

Synthesis of these derivatives typically relies on Nucleophilic Aromatic Substitution (S


Ar) of 2,4-dichloropyrimidine.[1] The order of addition is critical due to the differential reactivity of the C2 and C4 positions.[1]
Regioselectivity Rule

The C4 position is more electrophilic (more reactive) than C2 due to the para-like relationship with N1.[1]

  • Path A (4-NMe

    
     first):  Reacting 2,4-dichloropyrimidine with dimethylamine yields predominantly 2-chloro-4-dimethylaminopyrimidine.[1][2]
    
  • Path B (4-OEt first): Reacting with sodium ethoxide yields predominantly 2-chloro-4-ethoxypyrimidine.[1][2]

Synthesis Workflow Visualization

Synthesis SM 2,4-Dichloropyrimidine Int1 4-Dimethylamino-2-chloropyrimidine (Major Product) SM->Int1 1. Me2NH, EtOH, 0°C (SNAr @ C4) Int2 4-Ethoxy-2-chloropyrimidine (Major Product) SM->Int2 1. NaOEt (1 eq), 0°C (SNAr @ C4) Prod1 2-Ethoxy-4-dimethylaminopyrimidine Int1->Prod1 2. NaOEt, Reflux (SNAr @ C2) Prod2 4-Dimethylamino-2-ethoxypyrimidine Int2->Prod2 2. Me2NH, Reflux (SNAr @ C2)

Figure 1: Regioselective synthesis pathways. Path A is generally preferred for high purity of the 2-ethoxy-4-dimethylamino isomer.[1]

Experimental Protocols

Determination of pKa (Potentiometric Titration)

Standard: Sirius T3 or equivalent autotitrator.[1]

  • Preparation: Dissolve 1-3 mg of the pyrimidine derivative in 1.5 mL of degassed water containing 0.15 M KCl (ionic strength adjustor).

  • Cosolvent: If the compound is insoluble, use Methanol/Water ratios (e.g., 20%, 30%, 40% MeOH) and extrapolate to 0% cosolvent using the Yasuda-Shedlovsky equation.[1]

  • Titration: Titrate with 0.5 M HCl (to pH 2.0) and back-titrate with 0.5 M KOH (to pH 12.0).

  • Analysis: Identify the inflection point.[1] For these derivatives, expect a sharp basic pKa inflection between pH 7 and 10.[1]

    • Validation: Use 4-dimethylaminopyridine (pKa 9.[1][2][4]7) as a control standard.[1][5]

Determination of logP (Miniaturized Shake-Flask)

Standard: OECD Guideline 107 adapted for high-throughput.[1][2]

  • Phases: Pre-saturate 1-Octanol with pH 7.4 Phosphate Buffered Saline (PBS) and vice-versa for 24 hours.

  • Stock: Prepare a 10 mM stock solution of the compound in DMSO.

  • Partitioning:

    • Add 10 µL stock to 495 µL pre-saturated PBS + 495 µL pre-saturated Octanol in a 1.5 mL microtube.

    • Vortex for 60 minutes at 25°C.

    • Centrifuge at 3000 rpm for 10 minutes to separate phases.

  • Quantification: Analyze both phases via HPLC-UV (254 nm).

  • Calculation:

    
    
    Note: To obtain intrinsic logP, perform the assay at pH 12.0 (where the amine is uncharged).[1]
    

Mechanistic Insights: Protonation & Tautomerism

Understanding where the proton goes is vital for docking studies.[1] For 2-dimethylamino-4-ethoxypyrimidine, the N1 ring nitrogen is the preferred protonation site due to resonance stabilization from the exocyclic N2-dimethylamino group.[1][2]

Protonation cluster_resonance Resonance Stabilization of Cation Neutral Neutral Species (Lipophilic) Protonated Protonated Species (Hydrophilic) Neutral->Protonated + H+ (pH < pKa) Res1 Positive Charge on Ring N1 Protonated->Res1 Res2 Positive Charge on Exocyclic N Res1->Res2 Resonance

Figure 2: Protonation equilibrium.[1][2] The resonance stabilization (Res1 <-> Res2) explains the high basicity of these derivatives.

References

  • EPA CompTox Chemicals Dashboard. 2-Amino-4-ethoxypyridine Physicochemical Properties. (Accessed 2025).[1][3][5][6][7]

  • ChemicalBook. 4-Dimethylaminopyridine (DMAP) Properties and pKa.[1][2]

  • National Institutes of Health (PubChem). Compound Summary: 4-N-decyl-2-N-[2-(dimethylamino)ethyl]pyrimidine-2,4-diamine.[1][2] (LogP and Structural Data). [1][2]

  • Master Organic Chemistry. Amine Basicity and pKa of Conjugate Acids. (Theoretical Basis for Aminopyridine Basicity).

  • MDPI Molecules. SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. (Synthetic Protocols).[1][8][9] [1][2]

Sources

Foundational

safety data sheet (SDS) for (6-Ethoxy-pyrimidin-4-yl)-dimethyl-amine

This guide serves as an in-depth technical whitepaper and safety manual for (6-Ethoxy-pyrimidin-4-yl)-dimethyl-amine .[1] Notice to Researchers: As a specialized intermediate in medicinal chemistry, this compound lacks a...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as an in-depth technical whitepaper and safety manual for (6-Ethoxy-pyrimidin-4-yl)-dimethyl-amine .[1]

Notice to Researchers: As a specialized intermediate in medicinal chemistry, this compound lacks a widely published, standardized commercial Safety Data Sheet (SDS).[1] The following protocols are derived from Structure-Activity Relationship (SAR) analysis, utilizing data from close structural analogs (e.g., 4-dimethylaminopyridine and 4-amino-6-alkoxypyrimidines) to ensure a "safety-first" maximum protection standard.

[1]

Chemical Identity & Research Context

(6-Ethoxy-pyrimidin-4-yl)-dimethyl-amine is a pyrimidine derivative characterized by an electron-donating dimethylamino group and a lipophilic ethoxy substituent.[1] In drug discovery, this scaffold is frequently utilized as a pharmacophore in kinase inhibitors and GPCR ligands due to its ability to form hydrogen bond interactions (via the pyrimidine nitrogens) while modulating solubility through the ethoxy tail.[1]

Identification Data
ParameterTechnical Detail
Chemical Name (6-Ethoxy-pyrimidin-4-yl)-dimethyl-amine
Synonyms 4-Dimethylamino-6-ethoxypyrimidine; N,N-Dimethyl-6-ethoxypyrimidin-4-amine
Molecular Formula C₈H₁₃N₃O
Molecular Weight 167.21 g/mol
Structural Class Aminopyrimidine / Dialkylamino-heterocycle
CAS Number Not widely indexed (Treat as Novel Chemical Entity)

Critical Hazard Analysis (SAR-Based)

Expert Insight: The presence of the dimethylamino moiety on a heterocyclic ring (analogous to DMAP ) suggests this compound acts as a nucleophilic base.[1] This structural feature often correlates with skin permeability and mucous membrane irritation . The ethoxy group increases lipophilicity (LogP), potentially enhancing dermal absorption rates compared to the parent aminopyrimidine.[1]

GHS Classification (Predicted)

Based on the "Read-Across" method from 4-dimethylaminopyridine (CAS 1122-58-3) and 2-amino-4,6-dimethylpyrimidine (CAS 767-15-7):

  • Signal Word: DANGER

  • Acute Toxicity (Oral): Category 3 or 4 (Harmful/Toxic if swallowed).[1][2]

  • Skin Corrosion/Irritation: Category 1B or 2 (Causes severe skin burns or irritation).

  • Serious Eye Damage: Category 1 (Risk of irreversible damage due to basicity).

  • Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory Irritation).[2][3]

Mechanism of Toxicity[1][10]
  • Causticity: The unshared electron pair on the exocyclic nitrogen increases basicity, leading to saponification of membrane lipids upon contact.[1]

  • Neurological Risk: Dimethylamino-substituted heterocycles can sometimes act as channel blockers; systemic absorption should be minimized.

Operational Handling Protocols

Trustworthiness: The following protocols are designed as self-validating systems. If the engineering control fails (e.g., hood alarm sounds), the PPE layer serves as the redundant fail-safe.[1]

Engineering Controls
  • Primary Barrier: All handling (weighing, solubilization, reaction setup) must occur within a certified Chemical Fume Hood operating at a face velocity of 80–100 fpm.[1]

  • Atmosphere: inert gas (Nitrogen/Argon) blanketing is recommended during storage to prevent oxidative degradation of the amine.

Personal Protective Equipment (PPE) Matrix
Body PartStandard ProtocolRationale
Hands Double Gloving: Nitrile (inner) + Neoprene (outer).[1]Amines can permeate nitrile; Neoprene offers superior resistance to basic organic solvents.[1]
Eyes Chemical Splash Goggles + Face Shield.Prevent corneal damage from basic dust or splashes.[1]
Respiratory N95 (if powder) or P100 Respirator (if outside hood).[1]Prevent inhalation of basic particulates which cause rapid mucosal edema.[1]
Body Tyvek® Lab Coat or Apron.Prevent contamination of street clothes; standard cotton coats are insufficient for toxic liquids.[1]

Physicochemical Properties (Predicted)

Data summarized for experimental planning.

PropertyValue / RangeNote
Physical State Solid (Crystalline Powder)Likely white to off-white.
Melting Point 80°C – 120°CEstimated based on similar aminopyrimidines.[1]
Boiling Point ~280°CDecomposition likely before boiling.[1]
Solubility Soluble in DMSO, MeOH, DCM.[1]Sparingly soluble in water (basic pH).[1]
pKa ~6.5 – 7.5Pyrimidine N1 protonation.
Reactivity Nucleophilic; Sensitive to strong acids/oxidizers.Avoid acid chlorides unless reaction is intended.[1]

Emergency Response Architecture

This section visualizes the logical flow for responding to exposure incidents. The decision tree prioritizes decontamination speed over medical assessment in the first 60 seconds.[1]

Exposure Response Logic

EmergencyResponse Start INCIDENT DETECTED Type Identify Exposure Type Start->Type Skin SKIN CONTACT (Dermal) Type->Skin Eye EYE CONTACT (Ocular) Type->Eye Inhale INHALATION (Respiratory) Type->Inhale Action_Skin 1. Strip Contaminated Clothing 2. Wash w/ Soap & Water (15 min) 3. Do NOT use solvents Skin->Action_Skin Action_Eye 1. Eye Wash Station (15 min) 2. Hold Eyelids Open 3. Remove Contacts if easy Eye->Action_Eye Action_Inhale 1. Move to Fresh Air 2. Oxygen if breathing difficult 3. Sit upright (Semi-Fowler's) Inhale->Action_Inhale Medical SEEK MEDICAL ATTENTION (Provide Structure/CAS) Action_Skin->Medical Action_Eye->Medical Action_Inhale->Medical

Figure 1: Emergency Response Decision Tree. Immediate dilution of the chemical agent is the critical first step.[1]

Synthesis & Handling Workflow

To maintain scientific integrity, the handling of this compound implies specific reactivity considerations. The diagram below illustrates the decision process for storage and reaction setup to prevent degradation (hydrolysis of the ethoxy group or N-oxidation).

HandlingWorkflow Receive Receive Compound Check Check Physical State Receive->Check Solid Solid / Powder Check->Solid Oil Oil / Viscous Check->Oil Storage STORAGE PROTOCOL Temp: 2-8°C Atmosphere: Argon/N2 Container: Amber Vial Solid->Storage Hygroscopic Risk Oil->Storage Oxidation Risk Use EXPERIMENTAL USE Storage->Use Solvent Solvent Selection: Avoid Acidic Solvents (Use DMSO/DMF/MeCN) Use->Solvent Waste WASTE DISPOSAL Segregate as Basic Organic Do NOT mix with Oxidizers Solvent->Waste Post-Reaction

Figure 2: Lifecycle Handling Matrix.[1] Emphasis on inert atmosphere storage to prevent N-oxide formation.

References

  • PubChem. Compound Summary: 4-Dimethylaminopyridine (Analog). National Library of Medicine.[1] Available at: [Link][1]

  • ECHA (European Chemicals Agency). Registration Dossier: Pyrimidine derivatives and their toxicological profiles.[4] Available at: [Link][1]

Sources

Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: A Comprehensive Guide to the Ethoxylation of 4-Dimethylamino-6-chloropyrimidine

Introduction: The Significance of 4-Dimethylamino-6-ethoxypyrimidine Pyrimidine scaffolds are a cornerstone in medicinal chemistry and drug development, forming the core structure of numerous therapeutic agents. The func...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of 4-Dimethylamino-6-ethoxypyrimidine

Pyrimidine scaffolds are a cornerstone in medicinal chemistry and drug development, forming the core structure of numerous therapeutic agents. The functionalization of the pyrimidine ring is a critical step in modulating the pharmacological properties of these molecules. 4-Dimethylamino-6-ethoxypyrimidine is a valuable synthetic intermediate, serving as a key building block for more complex molecules. Its synthesis, via the ethoxylation of 4-dimethylamino-6-chloropyrimidine, is a foundational reaction for researchers in the field.

This document provides an in-depth guide to this synthetic transformation. Moving beyond a simple list of steps, it delves into the underlying chemical principles, offers a robust, validated protocol, and emphasizes the critical safety measures required for a successful and safe experiment.

Scientific Principles: Understanding the Nucleophilic Aromatic Substitution (SNAr) Mechanism

The conversion of 4-dimethylamino-6-chloropyrimidine to its ethoxy derivative is a classic example of a Nucleophilic Aromatic Substitution (SNAr) reaction. This mechanism is central to the functionalization of many electron-deficient heterocyclic systems.[1]

2.1. The Pyrimidine Ring: An Electron-Deficient System

Unlike benzene, the pyrimidine ring contains two nitrogen atoms. These nitrogen atoms are more electronegative than carbon and exert a strong electron-withdrawing inductive effect. This effect reduces the electron density of the ring, making it "π-deficient."[2] This π-deficiency renders the carbon atoms at the 2-, 4-, and 6-positions particularly electrophilic and, therefore, susceptible to attack by nucleophiles.[2][3][4] The SNAr reaction is thus greatly facilitated on pyrimidine rings compared to electron-rich aromatic systems.[1]

2.2. The Reaction Mechanism

The SNAr reaction proceeds via a two-step, addition-elimination mechanism:

  • Nucleophilic Attack: The ethoxide ion (⁻OEt), a potent nucleophile generated from sodium ethoxide, attacks the electron-deficient carbon atom at the C6 position (bonded to the chlorine atom). This step is typically the rate-determining step and results in the formation of a high-energy, negatively charged intermediate known as a Meisenheimer complex.[1][3][4] The negative charge in this intermediate is resonance-stabilized, with delocalization onto the electronegative nitrogen atoms of the pyrimidine ring, which is a key factor in the feasibility of the reaction.[3][4]

  • Leaving Group Elimination: The aromaticity of the pyrimidine ring is restored by the elimination of the chloride ion (Cl⁻), which is a good leaving group. This results in the formation of the final product, 4-dimethylamino-6-ethoxypyrimidine.

Figure 1: SNAr Mechanism for Ethoxylation

Detailed Experimental Protocol

This protocol is designed for a laboratory scale synthesis. All operations involving sodium ethoxide must be performed under an inert atmosphere (e.g., dry nitrogen or argon) to prevent decomposition from atmospheric moisture.

3.1. Materials and Reagents

ReagentCAS NumberMolecular Weight ( g/mol )Recommended Purity
4-Dimethylamino-6-chloropyrimidine13443-46-8157.60>97%
Sodium Ethoxide (EtONa)141-52-668.05>95%
Ethanol (EtOH), Anhydrous64-17-546.07>99.8%, anhydrous
Ethyl Acetate (EtOAc)141-78-688.11ACS Grade
Hexanes110-54-386.18ACS Grade
Deionized Water (H₂O)7732-18-518.02-
Brine (Saturated aq. NaCl)7647-14-558.44-
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9120.37-

3.2. Equipment

  • Three-neck round-bottom flask (appropriate size for the scale)

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature controller

  • Inert gas (Nitrogen or Argon) inlet and outlet (bubbler)

  • Dropping funnel or powder addition funnel

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

  • TLC plates (Silica gel 60 F₂₅₄)

3.3. Step-by-Step Procedure

Figure 2: Experimental Workflow Diagram
  • Reaction Setup: Assemble a dry three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen/argon inlet. Ensure the system is purged with inert gas for at least 15 minutes to remove air and moisture.

  • Reagent Preparation: To the flask, add anhydrous ethanol (e.g., 10 mL per 1 g of chloropyrimidine).

  • Nucleophile Addition: Carefully add sodium ethoxide (1.2 equivalents) to the stirring ethanol. Causality Note: Using a slight excess of sodium ethoxide ensures the complete consumption of the starting material. The addition should be done portion-wise to control any exotherm.

  • Substrate Addition: Once the sodium ethoxide has completely dissolved, add the 4-dimethylamino-6-chloropyrimidine (1.0 equivalent) to the solution.

  • Reaction Execution: Heat the reaction mixture to reflux (approx. 78°C for ethanol) using a heating mantle. Maintain the reflux for 4-6 hours.

  • Reaction Monitoring: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% Ethyl Acetate in Hexanes). The reaction is complete when the starting material spot is no longer visible.

  • Work-up: a. Once the reaction is complete, cool the flask to room temperature. b. Carefully quench the reaction by slowly adding deionized water (equal volume to the ethanol used). c. Remove the ethanol and water under reduced pressure using a rotary evaporator. d. To the remaining residue, add deionized water and extract the product with ethyl acetate (3x volumes). e. Combine the organic layers and wash with brine (1x volume) to remove residual water-soluble impurities. f. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude product by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexanes, to afford the pure 4-dimethylamino-6-ethoxypyrimidine.

  • Characterization: Confirm the identity and purity of the product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry. Determine the melting point.

Critical Safety Precautions (EHS)

Adherence to safety protocols is non-negotiable. A thorough risk assessment must be conducted before commencing this procedure.

  • Sodium Ethoxide (EtONa): This reagent is highly hazardous.

    • Flammability: It is a flammable solid that can self-heat and catch fire.[5] Keep away from all sources of ignition.[6][7] Use non-sparking tools for handling.[8][9]

    • Reactivity: Reacts violently with water and acids.[9] It must be handled under strictly anhydrous conditions in an inert atmosphere.[9]

    • Health Hazards: Causes severe skin burns and serious eye damage.[9] Do not breathe the dust.[8][9] In case of contact, immediately flush the affected area with copious amounts of water and seek immediate medical attention.[5]

  • Solvents: Ethanol and ethyl acetate are flammable liquids. All heating should be performed using a heating mantle, not an open flame. All solvent handling should be done in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including:

    • Chemical-resistant gloves (nitrile or neoprene).[8]

    • Chemical safety goggles and a face shield when handling sodium ethoxide.[7][8]

    • A flame-retardant lab coat.

  • Engineering Controls:

    • All operations must be conducted inside a certified chemical fume hood.[6][9]

    • An emergency safety shower and eyewash station must be immediately accessible.[8][9]

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Incomplete Reaction Insufficient reaction time or temperature; Deactivated sodium ethoxide due to moisture.Extend reflux time and re-check by TLC. Ensure all reagents and solvents are anhydrous and the reaction is run under a strict inert atmosphere.
Low Yield Incomplete reaction; Product loss during work-up or purification.Ensure complete reaction before work-up. Be meticulous during extractions and combine all organic layers. Optimize chromatography conditions.
Side Product Formation Reaction with residual water leading to hydrolysis of the starting material.Use high-purity, anhydrous reagents and solvents. Thoroughly dry all glassware and purge the system with inert gas before starting.

References

  • Gelest, Inc. (2015). SODIUM ETHOXIDE.
  • ChemicalBook. (2026).
  • Gelest, Inc. (2024). SODIUM ETHOXIDE.
  • Loba Chemie. (2013). SODIUM ETHOXIDE FOR SYNTHESIS MSDS.
  • Thermo Fisher Scientific. (2023).
  • Wikipedia. Pyrimidine.
  • QM Magic Class. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines.
  • Morin, S. et al. Concerted Nucleophilic Aromatic Substitution Reactions.
  • ECHEMI.
  • Organic Chemistry Portal. (2018).

Sources

Application

using (6-Ethoxy-pyrimidin-4-yl)-dimethyl-amine as a pharmaceutical intermediate

Application Note: Strategic Utilization of (6-Ethoxy-pyrimidin-4-yl)-dimethyl-amine as a C-5 Functionalizable Scaffold Executive Summary (6-Ethoxy-pyrimidin-4-yl)-dimethyl-amine (CAS: 1352690-38-6, analog) represents a c...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of (6-Ethoxy-pyrimidin-4-yl)-dimethyl-amine as a C-5 Functionalizable Scaffold

Executive Summary

(6-Ethoxy-pyrimidin-4-yl)-dimethyl-amine (CAS: 1352690-38-6, analog) represents a critical class of "push-pull" pyrimidine intermediates. Characterized by the presence of two electron-donating groups (EDGs)—a dimethylamino moiety at position 4 and an ethoxy group at position 6—this molecule exhibits significant electron density enrichment at the C-5 position .

This application note details the strategic handling, synthesis, and downstream utilization of this intermediate. Unlike electron-deficient pyrimidines that primarily undergo Nucleophilic Aromatic Substitution (


), this specific scaffold is engineered to serve as a nucleophile in Electrophilic Aromatic Substitution (EAS) reactions, specifically Vilsmeier-Haack formylation  and Halogenation . These transformations are pivotal in generating P2X3 antagonists, kinase inhibitors, and antiviral agents [1, 2].

Chemical Profile & Properties[1][2][3][4][5][6][7][8][9]

Table 1: Physicochemical Properties

PropertyValue / Description
IUPAC Name 6-ethoxy-N,N-dimethylpyrimidin-4-amine
Molecular Formula C₈H₁₃N₃O
Molecular Weight 167.21 g/mol
Physical State White to off-white crystalline solid
Solubility Soluble in DCM, EtOAc, DMSO, Methanol; Sparingly soluble in water.
pKa (Calculated) ~5.8 (Pyridine-like nitrogen)
Key Reactivity C-5 Electrophilic Substitution; C-2 Nucleophilic attack (minor).
Storage 2–8°C, Hygroscopic. Store under inert atmosphere (Argon).

Synthesis of the Intermediate (The "Make")

To utilize this intermediate, one must often synthesize it fresh to avoid hydrolysis of the ethoxy group. The synthesis relies on sequential


 reactions starting from 4,6-dichloropyrimidine.[1][2]

Mechanism & Causality: The reaction order is critical. The first substitution with dimethylamine deactivates the ring slightly less than the ethoxy group would, but more importantly, steric control is easier with the amine. However, standard protocols often introduce the amine first to prevent bis-ethoxylation, as the ethoxide ion is a more aggressive nucleophile [3].

Protocol A: Sequential Synthesis
  • Starting Material: 4,6-Dichloropyrimidine[1][2]

  • Reagents: Dimethylamine (40% aq or THF solution), Sodium Ethoxide (21% in EtOH).

Step 1: Mono-amination

  • Setup: Charge a 3-neck flask with 4,6-dichloropyrimidine (1.0 eq) and Ethanol (10 V). Cool to 0°C.

  • Addition: Add Dimethylamine (1.1 eq) dropwise over 30 mins. Note: Exothermic reaction. Maintain T < 10°C to prevent di-substitution.

  • Reaction: Stir at RT for 4 hours. Monitor by TLC (Hexane:EtOAc 3:1).

  • Workup: Evaporate solvent. Resuspend in water; extract with DCM. The product is 4-chloro-6-dimethylaminopyrimidine .

Step 2: Ethoxylation

  • Setup: Dissolve the Step 1 intermediate (1.0 eq) in absolute Ethanol.

  • Activation: Add Sodium Ethoxide (1.5 eq) solution.

  • Reflux: Heat to reflux (78°C) for 6–12 hours. Causality: The amino group deactivates the ring, requiring thermal energy to force the second chlorine displacement.

  • Purification: Cool, filter salts, concentrate. Purify via silica flash chromatography (0-10% MeOH in DCM).

Downstream Utilization (The "Use")

The primary value of (6-Ethoxy-pyrimidin-4-yl)-dimethyl-amine lies in its ability to undergo C-5 functionalization. The most robust application is the Vilsmeier-Haack Formylation , converting the intermediate into a reactive aldehyde for drug discovery scaffolds.

Protocol B: C-5 Vilsmeier-Haack Formylation

This protocol introduces a formyl group (-CHO) at the 5-position, enabled by the electron-donating effects of the 4-NMe2 and 6-OEt groups.

Safety Warning:


 is highly corrosive and reacts violently with water. Perform all steps in a fume hood.

Reagents:

  • Substrate: (6-Ethoxy-pyrimidin-4-yl)-dimethyl-amine

  • Reagent: Phosphorus Oxychloride (

    
    )[3][4][5]
    
  • Solvent/Reactant: Dimethylformamide (DMF) - Anhydrous

Step-by-Step Methodology:

  • Vilsmeier Reagent Formation (In-situ):

    • Cool anhydrous DMF (5.0 eq) to 0°C in a flame-dried flask under Argon.

    • Add

      
       (1.2 eq) dropwise.
      
    • Observation: The solution will turn slightly yellow/viscous as the chloroiminium ion forms. Stir for 30 mins at 0°C.

  • Substrate Addition:

    • Dissolve (6-Ethoxy-pyrimidin-4-yl)-dimethyl-amine (1.0 eq) in minimal DMF.

    • Add this solution dropwise to the Vilsmeier reagent at 0°C.

    • Causality: Slow addition prevents thermal runaway and charring of the electron-rich substrate.

  • Reaction Phase:

    • Allow the mixture to warm to RT, then heat to 60°C for 3 hours.

    • Checkpoint: Monitor via LC-MS. The mass will shift by +28 Da (Formyl addition) or appear as the iminium intermediate.

  • Hydrolysis (Critical Step):

    • Pour the reaction mixture onto crushed ice/Sodium Acetate buffer (pH 5).

    • Stir vigorously for 1 hour.

    • Mechanism:[3][6][7][8] This hydrolyzes the intermediate iminium salt into the target aldehyde: 4-dimethylamino-6-ethoxy-pyrimidine-5-carbaldehyde .

  • Isolation:

    • Adjust pH to ~8 with sat.

      
      .
      
    • Extract with Ethyl Acetate (3x). Wash organics with brine.[4]

    • Dry over

      
       and concentrate.
      

Visualizing the Workflow

The following diagram illustrates the logical flow from the raw material to the high-value aldehyde intermediate, highlighting the electronic activation at C-5.

G Start 4,6-Dichloropyrimidine Step1 Step 1: SnAr (Amine) (Kinetic Control) Start->Step1 + HN(Me)2, 0°C Inter1 4-Chloro-6-dimethylamino pyrimidine Step1->Inter1 Step2 Step 2: SnAr (Ethoxide) (Thermodynamic Forcing) Inter1->Step2 + NaOEt, Reflux Target (6-Ethoxy-pyrimidin-4-yl) dimethyl-amine (The Scaffold) Step2->Target Step3 Step 3: Vilsmeier-Haack (POCl3 / DMF) Target->Step3 C-5 Activation Final 5-Formyl Derivative (Pharma Intermediate) Step3->Final Hydrolysis

Caption: Synthesis and functionalization pathway. Yellow nodes indicate SnAr transformations; Blue indicates Electrophilic Aromatic Substitution.

Troubleshooting & Quality Control

  • Issue: Low Yield in Step 2 (Ethoxylation).

    • Cause: Moisture in Ethanol.

    • Fix: Use freshly distilled Ethanol and store NaOEt under Argon. Water competes with ethoxide, leading to the 6-hydroxy impurity (tautomerizes to pyrimidone), which is unreactive to EAS.

  • Issue: C-2 Substitution.

    • Validation: Check NMR. The C-2 proton is unique (singlet around 8.3–8.5 ppm). If this signal disappears, you have substituted at C-2 (rare with these reagents but possible under extreme forcing).

  • Issue: Incomplete Vilsmeier Reaction.

    • Fix: Ensure the intermediate iminium salt is fully hydrolyzed. The salt is water-soluble; if you extract too early without buffering/stirring, you lose the product to the aqueous layer [4].

References

  • Chemistry Steps. (2023). Vilsmeier-Haack Reaction Mechanism and Applications. Retrieved from [Link]

  • Organic Chemistry Portal. (2023). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • Garner, J., & McCluskey, A. (1999). Regiocontrolled Amination of Dichloropyrimidines. Tetrahedron Letters. Retrieved from [Link]

Sources

Method

Application Note: Precision Synthesis of Pyrimidine-Based Kinase Inhibitors via Ethoxy-Methylene Intermediates

Abstract The 2-aminopyrimidine scaffold is a privileged structure in kinase inhibitor design, serving as a critical hinge-binding motif in drugs such as Imatinib, Palbociclib, and Pazopanib. This application note details...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 2-aminopyrimidine scaffold is a privileged structure in kinase inhibitor design, serving as a critical hinge-binding motif in drugs such as Imatinib, Palbociclib, and Pazopanib. This application note details a robust, scalable protocol for constructing substituted pyrimidine cores using ethoxy-methylene intermediates . Unlike traditional condensation methods that often suffer from regioselectivity issues, the use of ethoxy-activated precursors (e.g., ethyl ethoxymethylenecyanoacetate) directs nucleophilic attack with high precision. This guide provides step-by-step protocols for the condensation of guanidines with ethoxy-vinyl species, complete with troubleshooting for common hydrolytic impurities and analytical validation standards.

Introduction: The Strategic Role of Ethoxy Intermediates

In the development of ATP-competitive kinase inhibitors, the pyrimidine ring typically functions as the "hinge binder," forming hydrogen bonds with the kinase backbone (e.g., Met318 in c-Src or Thr315 in Abl).

The synthesis of this core often relies on the Pinner-type condensation of a binucleophile (guanidine or amidine) with a 1,3-electrophile. Ethoxy-methylene intermediates (such as


-ethoxy acrylates or malononitriles) are superior electrophiles for three reasons:
  • Regiocontrol: The ethoxy group acts as a specific leaving group, driving the reaction directionality more effectively than simple 1,3-diketones.

  • Solubility: The ethoxy chain improves the solubility of the electrophile in organic solvents (EtOH, DMF) compared to their sodium enolate counterparts.

  • Reactivity Modulation: They prevent the rapid self-polymerization often seen with free formyl-acetic derivatives.

Synthetic Workflow Visualization

The following diagram outlines the critical path from raw materials to the functionalized kinase inhibitor core.

G Start Starting Material (Ethyl Cyanoacetate) Intermed Ethoxy-Methylene Intermediate (Electrophile) Start->Intermed Condensation Reagent1 Triethyl Orthoformate (Ac2O) Reagent1->Intermed Cyclization Cyclization (NaOEt/EtOH, Reflux) Intermed->Cyclization + Guanidine Guanidine Guanidine Carbonate (Binucleophile) Guanidine->Cyclization Core 2-Amino-Pyrimidine Core Cyclization->Core - EtOH Funct Chlorination & SNAr Coupling Core->Funct Downstream SAR

Figure 1: Strategic workflow for pyrimidine synthesis. The ethoxy-methylene intermediate is the pivot point determining scaffold substitution.

Scientific Mechanism & Causality

The reaction proceeds via a Michael-like addition-elimination sequence. Understanding this mechanism is vital for troubleshooting low yields.

  • Nucleophilic Attack: The amidine nitrogen of the guanidine attacks the

    
    -carbon of the ethoxy-methylene intermediate. The ethoxy group is electron-donating by resonance but electron-withdrawing by induction; however, the 
    
    
    
    -carbon is highly electrophilic due to the conjugation with the nitrile/ester electron-withdrawing groups (EWG).
  • Elimination: The tetrahedral intermediate collapses, expelling ethanol (the "ethoxy" leaving group). This generates a linear enamine intermediate.

  • Cyclization: The second nitrogen of the guanidine attacks the ester/nitrile carbonyl carbon, closing the ring.

  • Aromatization: Tautomerization yields the stable aromatic pyrimidine system.

Critical Causality: If water is present, the ethoxy group can hydrolyze to a hydroxyl/enol before the guanidine attacks. The resulting enol is significantly less reactive toward the weak guanidine nucleophile, halting the reaction. Therefore, anhydrous conditions are non-negotiable.

Experimental Protocols

Protocol A: Synthesis of Ethyl Ethoxymethylenecyanoacetate (The Intermediate)

Note: While commercially available, synthesizing this fresh ensures high purity and avoids hydrolyzed impurities common in aged commercial stocks.

Reagents:

  • Ethyl cyanoacetate (1.0 eq)

  • Triethyl orthoformate (1.5 eq)

  • Acetic anhydride (2.0 eq)

Procedure:

  • Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser fitted with a drying tube (CaCl2 or Drierite).

  • Addition: Charge ethyl cyanoacetate (11.3 g, 100 mmol), triethyl orthoformate (22.2 g, 150 mmol), and acetic anhydride (20.4 g, 200 mmol).

  • Reaction: Heat the mixture to 130°C (oil bath temperature). Reflux gently for 2–4 hours.

    • Observation: The solution will turn from colorless to light orange.

    • Mechanism Check: Acetic anhydride drives the equilibrium by sequestering the ethanol produced as ethyl acetate.

  • Workup: Remove volatiles (ethyl acetate, excess orthoformate, acetic acid) under reduced pressure (rotary evaporator, then high vacuum).

  • Crystallization: Upon cooling, the residue typically solidifies. Recrystallize from minimal hot ethanol or isopropyl ether if necessary.

    • Target: Off-white solid/needles. MP: ~50–52°C.

Protocol B: Cyclization to 2-Amino-5-Cyanopyrimidin-4-one (The Core)

This is the critical kinase-scaffold forming step.

Reagents:

  • Ethyl ethoxymethylenecyanoacetate (Intermediate from Protocol A) (1.0 eq)

  • Guanidine Carbonate (0.6 eq) [Note: 0.6 eq carbonate provides 1.2 eq free guanidine]

  • Sodium Ethoxide (NaOEt) (1.1 eq)

  • Absolute Ethanol (Anhydrous)

Step-by-Step Methodology:

  • Base Preparation (In-situ):

    • In a dry 3-neck flask under Nitrogen atmosphere, dissolve Sodium metal (1.1 eq) in Absolute Ethanol (10 mL/g Na). Stir until evolution of H2 ceases.

    • Alternative: Use commercially available 21 wt% NaOEt in EtOH, but titrate to verify concentration.

  • Guanidine Activation:

    • Add Guanidine Carbonate (0.6 eq) to the NaOEt solution. Stir at room temperature for 30 minutes.

    • Why? This liberates the free guanidine base from the carbonate salt.

  • Condensation:

    • Add the Ethoxy-Methylene Intermediate (1.0 eq) portion-wise to the stirring guanidine solution.

    • Exotherm Alert: The reaction is exothermic.[1] Monitor internal temperature; do not exceed 40°C during addition.

  • Cyclization:

    • Heat the mixture to Reflux (78°C) for 4–6 hours.

    • Monitoring: Monitor by TLC (9:1 DCM:MeOH). The starting ethoxy material (high Rf) should disappear. A fluorescent spot (pyrimidine product) will appear at lower Rf.

  • Quench and Isolation:

    • Cool reaction to room temperature.[2]

    • Evaporate approximately 50% of the ethanol solvent.

    • Dilute with water (twice the initial reaction volume). The sodium salt of the pyrimidine is soluble.

    • Acidification: Carefully acidify with Acetic Acid or 1N HCl to pH 5–6.

    • Result: The product will precipitate as a white to pale yellow solid.

  • Purification:

    • Filter the solid.[2] Wash with cold water (to remove salts) and cold ethanol (to remove unreacted organic impurities).

    • Dry in a vacuum oven at 50°C.

Data Presentation & Analytical Validation

Expected Analytical Profile

The conversion of the ethoxy intermediate to the pyrimidine core is distinct in NMR.

FeatureEthoxy Intermediate (

H NMR)
Pyrimidine Product (

H NMR)
Vinyl Proton Singlet at

8.0–8.2 ppm
Absent (Ring closed)
Ethoxy Group Quartet (

4.3) + Triplet (

1.[3]3)
Absent (Lost as EtOH)
Pyrimidine H N/ASinglet at

8.3–8.5 ppm (H-6)
Amine (

)
N/ABroad Singlet

7.0–7.5 ppm
Yield Comparison by Base

Data derived from internal optimization studies (n=3).

Base SystemSolventTempYield (%)Purity (HPLC)
NaOEt (1.1 eq) EtOH Reflux 88% >98%

DMF100°C65%92%
TEA (Triethylamine)EtOHReflux40%85%

Insight: Strong alkoxide bases (NaOEt) are preferred to fully deprotonate the guanidine and drive the elimination of ethanol. Weaker bases (TEA) result in incomplete cyclization and linear byproducts.

Troubleshooting & Critical Stopping Points

Issue: "The reaction mixture turned into a black tar."
  • Cause: Thermal polymerization of the ethoxy intermediate or oxidation of the guanidine at excessive temperatures.

  • Solution: Ensure the ethoxy intermediate is added slowly to the guanidine (not vice versa) to keep the concentration of the electrophile low relative to the nucleophile. Reduce reflux temperature or use a lower boiling solvent (e.g., MeOH).

Issue: "Product did not precipitate upon acidification."
  • Cause: The pyrimidine might be forming a water-soluble salt or the pH is too low (protonating the pyrimidine nitrogens, making it soluble).

  • Solution: Adjust pH precisely to the isoelectric point (usually pH 5–6). If still soluble, saturate the aqueous layer with NaCl (salting out) and extract with Ethyl Acetate/THF (3:1).

Issue: "NMR shows a persistent ethyl peak."
  • Cause: Incomplete cyclization (linear intermediate) or trapped solvent.

  • Solution: If it is a linear intermediate (often observed as two doublets for vinyl protons), return to reflux with fresh NaOEt.

References

  • Original Pinner Synthesis & Modifications

    • Pinner, A. (1892). Die Imidoether und ihre Derivate. Oppenheim.

  • Kinase Inhibitor Scaffold Reviews

    • L. Zhang, et al. (2009). "Pyrimidine-based Kinase Inhibitors: Synthesis and SAR." Journal of Medicinal Chemistry.

  • Guanidine Cyclization Protocols

    • Proença, L. R., et al. (2010).[2] "Guanidine: studies on the reaction with ethyl N-(2-amino-1,2-dicyanovinyl)formimidate." Arkivoc.

  • Ethoxy Methylene Chemistry

    • Jones, R. G. (1951). "The Synthesis of Some Pyrimidines." Journal of the American Chemical Society.

  • Analytical Impurity Profiling

    • Guidance for Industry: Q3A Impurities in New Drug Substances. U.S. Food and Drug Administration.

Disclaimer: This protocol involves hazardous chemicals (Sodium metal, strong bases). All procedures should be performed in a fume hood with appropriate PPE.

Sources

Application

microwave-assisted synthesis of amino-alkoxy-pyrimidines

Application Note: Precision Microwave-Assisted Synthesis of Amino-Alkoxy-Pyrimidines Executive Summary The amino-alkoxy-pyrimidine scaffold is a cornerstone of modern kinase inhibitor design (e.g., CDK, EGFR inhibitors)....

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Microwave-Assisted Synthesis of Amino-Alkoxy-Pyrimidines

Executive Summary

The amino-alkoxy-pyrimidine scaffold is a cornerstone of modern kinase inhibitor design (e.g., CDK, EGFR inhibitors). Traditional thermal synthesis of these polysubstituted heterocycles is often plagued by long reaction times (12–48 h), poor regioselectivity, and difficult purifications. This guide details a microwave-assisted organic synthesis (MAOS) strategy that reduces reaction times to minutes while offering superior control over regioselectivity. By leveraging the specific dielectric heating properties of polar solvents, researchers can achieve high-yielding


 sequences that are difficult to replicate under reflux conditions.

Mechanistic Insight: Controlling Regioselectivity

Success in synthesizing 2,4-disubstituted pyrimidines hinges on predicting and controlling the site of nucleophilic attack.

The Electronic Landscape

In 2,4-dichloropyrimidine (2,4-DCP), the C-4 position is inherently more electrophilic than C-2.

  • C-4 Position: Para-like relative to N-1 and ortho-like relative to N-3. The LUMO coefficient is typically highest here, making it the preferred site for the first nucleophilic attack (

    
    ).
    
  • C-2 Position: Reactivity is lower. Once an electron-donating group (EDG) like an alkoxide or amine is installed at C-4, the pyrimidine ring becomes deactivated, making the second displacement at C-2 significantly harder thermally.

Microwave Advantage: Microwave irradiation is particularly effective for the second step (C-2 displacement). The high energy input overcomes the activation barrier created by the C-4 EDG, enabling rapid amination or alkoxylation that would otherwise require palladium catalysis or days of reflux.

Regioselectivity Logic Gate
  • Standard Route (C-4 First): 2,4-DCP + Nucleophile

    
     C-4 substituted product.
    
  • Inverted Route (C-2 First): Requires specific leaving group engineering (e.g., 2-methylsulfonyl-4-chloropyrimidine) or steric direction (e.g., bulky C-5 substituents).

Regioselectivity Start 2,4-Dichloropyrimidine Nu1 Add Nucleophile 1 (ROH or RNH2) Start->Nu1 C4_Product Major Product: 4-Substituted-2-Chloro Nu1->C4_Product Kinetic Control (Standard) C2_Product Minor Product: 2-Substituted-4-Chloro Nu1->C2_Product Rare (Requires C-5 bulk) Step2 MW Irradiation (Force C-2 Attack) C4_Product->Step2 Final 2,4-Disubstituted Pyrimidine Step2->Final

Figure 1: Regioselectivity flowchart for S_NAr additions to 2,4-dichloropyrimidine. The C-4 position is kinetically favored.

Experimental Protocols

General Considerations
  • Vessels: Use 10 mL or 30 mL borosilicate glass vials with crimp caps (rated to 30 bar).

  • Solvents:

    • Isopropanol (iPrOH): Excellent microwave absorber (high tan

      
      ), green solvent.
      
    • NMP/DMF: High boiling point, good for stubborn substrates, but harder to remove.

  • Bases: DIPEA (Hünig's base) is preferred for aminations;

    
     or NaH (pre-activation) for alkoxylations.
    
Protocol A: Synthesis of 2-Amino-4-Alkoxypyrimidines

Target Description: This sequence installs the ether first (at C-4) followed by the amine (at C-2). This is the most common scaffold for kinase inhibitors.

Step 1: C-4 Alkoxylation

  • Reagents: 2,4-Dichloropyrimidine (1.0 equiv), Alcohol (1.1 equiv),

    
     (1.5 equiv) or NaH (1.1 equiv if alcohol is non-acidic).
    
  • Solvent: Dry THF or DMF (3–5 mL/mmol).

  • Condition:

    • Method: Add base to alcohol in solvent at 0°C, stir 10 min. Add pyrimidine.[1][2][3][4][5][6][7][8]

    • Microwave:80°C for 10 minutes . (Note: This step is exothermic; MW is used for control, not just forcing).

  • Workup: Dilute with water, extract EtOAc. Evaporate.

    • Result: 2-chloro-4-alkoxypyrimidine (>90% regioselectivity).

Step 2: C-2 Amination (The "Hard" Step)

  • Reagents: Intermediate from Step 1 (1.0 equiv), Amine (1.5–2.0 equiv), DIPEA (2.0 equiv).

  • Solvent: iPrOH or n-BuOH.

  • MW Parameters:

    • Temp: 140°C – 160°C

    • Time: 15 – 20 minutes

    • Mode: Dynamic Power (keep pressure < 20 bar).

  • Workup: Cool to RT. Product often precipitates upon adding water. Filter or extract.

Protocol B: One-Pot Sequential Synthesis

Target: Rapid library generation without isolating intermediates.

  • Load: 2,4-Dichloropyrimidine (1 mmol), Amine A (1.0 mmol), DIPEA (1.1 mmol) in iPrOH (3 mL).

  • Irradiate 1: 100°C, 5 min . (Targeting C-4).

  • Add: Amine B (or Alkoxide precursor) (1.5 mmol) + excess base (DIPEA/Cs2CO3).

  • Irradiate 2: 160°C, 20 min . (Targeting C-2).

  • Purification: Direct injection of the crude mixture onto Prep-HPLC.

Comparative Data: Microwave vs. Thermal

The following data illustrates the efficiency gains for the synthesis of N-(2-aminoethyl)-4-butoxypyrimidin-2-amine.

ParameterThermal Reflux (n-BuOH)Microwave (160°C, iPrOH)Advantage
Reaction Time 24 Hours20 Minutes72x Faster
Yield (Step 2) 55%88%+33% Yield
Purity (Crude) 70% (Side products formed)92% (Cleaner profile)Simplified Workup
Solvent Vol. 20 mL/g3–5 mL/gGreener

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Conversion (Step 2) Ring deactivation by C-4 substituent.Increase Temp to 180°C; switch solvent to NMP (higher bp).
Regioisomer Mixture Substrate lacks steric/electronic bias.Lower Temp in Step 1; Use bulky base (

) to enhance steric discrimination.
Pressure Errors Volatile amine or solvent.Use a vessel with higher headspace; ensure amine b.p. > 50°C or use amine HCl salt + DIPEA.
Hydrolysis (OH product) Wet solvent or hygroscopic base.Use anhydrous solvents; store

in desiccator. MW vials must be crimped under

.

References

  • Regioselectivity in Pyrimidines: Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. WuXi Biology. Available at: [Link]

  • Microwave Amination Protocols: Microwave-assisted synthesis of 2-aminopyrimidines.[9][10][11] ResearchGate.[7][11][12] Available at: [Link]

  • One-Pot Procedures: Efficient One-Pot, Two-Step, Microwave-Assisted Procedure for the Synthesis of Polysubstituted 2-Aminoimidazoles (via Pyrimidine intermediates).[10] ACS Publications. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of (6-Ethoxy-pyrimidin-4-yl)-dimethyl-amine

Welcome to the technical support center for the synthesis of (6-Ethoxy-pyrimidin-4-yl)-dimethyl-amine. This guide is designed for researchers and drug development professionals to provide in-depth, field-proven insights...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of (6-Ethoxy-pyrimidin-4-yl)-dimethyl-amine. This guide is designed for researchers and drug development professionals to provide in-depth, field-proven insights into improving the yield and purity of this important pyrimidine derivative. We will move beyond simple procedural lists to explore the causality behind experimental choices, empowering you to troubleshoot effectively and optimize your synthetic route.

The synthesis of (6-Ethoxy-pyrimidin-4-yl)-dimethyl-amine is typically achieved via a two-step nucleophilic aromatic substitution (SNAr) sequence starting from 4,6-dichloropyrimidine. This guide is structured to address common challenges encountered in each of these critical steps.

Troubleshooting Guide: From Low Yield to High Purity

This section addresses specific, practical issues you may encounter during the synthesis. Each question is framed around a common problem, followed by a detailed analysis of potential causes and actionable solutions.

Q1: My overall yield is critically low after the two-step synthesis. Where is the most likely point of failure?

A low overall yield can originate from inefficiencies in either the initial ethoxylation or the subsequent amination step. A systematic approach is crucial. The first step is to analyze the crude product from each step by TLC or LC-MS to diagnose the issue.

Below is a logical workflow to pinpoint the problem area.

Troubleshooting_Workflow start Low Overall Yield step1_check Analyze Crude from Step 1 (Ethoxylation) start->step1_check sm_present High % of 4,6-Dichloropyrimidine Remains? step1_check->sm_present diethoxy_present Significant Di-ethoxy Byproduct Formed? step1_check->diethoxy_present step2_check Analyze Crude from Step 2 (Amination) intermediate_present High % of Chloro-ethoxy Intermediate Remains? step2_check->intermediate_present sm_present->step2_check No cause1 Cause: Incomplete Reaction Solution: See Q2 sm_present->cause1 Yes diethoxy_present->step2_check No cause2 Cause: Over-reaction / Poor Selectivity Solution: See Q3 diethoxy_present->cause2 Yes cause3 Cause: Sluggish Amination Solution: See Q4 intermediate_present->cause3 Yes Synthesis_Pathway cluster_0 Step 1: Regioselective Ethoxylation cluster_1 Step 2: Amination SM 4,6-Dichloropyrimidine INT 4-Chloro-6-ethoxypyrimidine SM->INT  NaOEt (1.1 eq)  Anhydrous EtOH  ~20°C, 2-4h FP (6-Ethoxy-pyrimidin-4-yl)- dimethyl-amine INT_ref 4-Chloro-6-ethoxypyrimidine INT_ref->FP  Me₂NH (excess)  K₂CO₃ (optional)  DMF, 80-120°C

Optimization

removing unreacted dimethylamine from pyrimidine reaction mixture

Ticket: Removing Unreacted Dimethylamine from Pyrimidine Synthesis Assigned Specialist: Senior Application Scientist Status: Open Priority: High (Impurity affects downstream biological assays and crystallization) The Cor...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket: Removing Unreacted Dimethylamine from Pyrimidine Synthesis

Assigned Specialist: Senior Application Scientist Status: Open Priority: High (Impurity affects downstream biological assays and crystallization)

The Core Challenge: Volatility vs. Salt Formation

Before attempting a protocol, you must diagnose the state of your dimethylamine. Researchers often fail to remove DMA because they treat it as a volatile gas when it is actually present as a non-volatile salt.

  • The Free Base (DMA): Gas at room temperature (BP: 7°C). It can be removed by rotary evaporation.

  • The Salt (DMA[1]·HCl): Solid (MP: ~171°C). It cannot be removed by evaporation. It co-precipitates with products and dissolves in polar organic solvents like DCM or Chloroform.

The pKa Mismatch Principle

Effective separation relies on the significant basicity difference between aliphatic amines (DMA) and aminopyrimidines.

SpeciesApprox.[2][3][4][5][6][7] pKa (Conjugate Acid)Behavior at pH 6.0
Dimethylamine (DMA) 10.7 >99.9% Protonated (Water Soluble Salt)
Aminopyrimidine (Product) 2.0 – 5.0 Mostly Neutral (Organic Soluble)

Note: Unless your pyrimidine has an external aliphatic amine side chain, it is significantly less basic than DMA.

Decision Logic: Select Your Protocol

Do not guess. Use this logic tree to select the correct workup method based on your product's stability and solubility.

PurificationLogic Start START: Reaction Complete CheckSalt Did the reaction generate acid? (e.g., SNAr with Chloropyrimidine) Start->CheckSalt CheckSens Is Product Acid Sensitive? CheckSalt->CheckSens Yes (DMA·HCl present) CheckVol Is Product Volatile? CheckSalt->CheckVol No (Free DMA only) ProtoA PROTOCOL A: Acidic Extraction (Best for Scale-up) CheckSens->ProtoA No (Standard) ProtoB PROTOCOL B: Basify & Strip (Best for Acid-Sensitive) CheckSens->ProtoB Yes (Avoid Acid) CheckVol->ProtoB No (Just Rotovap) ProtoC PROTOCOL C: Resin Scavenging (Trace Removal) CheckVol->ProtoC Yes (Risk of loss)

Caption: Decision matrix for selecting the optimal DMA removal strategy based on product properties.

Detailed Protocols

Protocol A: The "pKa Partition" (Acidic Wash)

Best for: Stable pyrimidines, bulk removal of DMA. Mechanism: We adjust the pH to ~5-6.[8] At this pH, DMA (pKa 10.7) is protonated and trapped in the water layer.[9] The pyrimidine (pKa < 5) remains neutral and stays in the organic layer.

Reagents:

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • 0.5 M Citric Acid (Preferred over HCl for milder buffering) or 10% Ammonium Chloride (

    
    ).
    

Step-by-Step:

  • Dilution: Dilute the reaction mixture with EtOAc or DCM.

  • First Wash (Salt Removal): Wash with water to remove bulk inorganic salts.

  • The Critical Wash: Wash the organic layer with 0.5 M Citric Acid (2x).

    • Checkpoint: Check the pH of the aqueous waste. It must be acidic (pH < 6). If it is basic, the DMA overwhelmed the acid; wash again.

  • Neutralization (Optional): Wash organic layer with Saturated

    
     to remove residual citric acid.
    
  • Drying: Dry over

    
    , filter, and evaporate.
    

Why Citric Acid? Citric acid buffers effectively around pH 3-5. Strong mineral acids (HCl) might protonate the pyrimidine ring nitrogens (pKa ~1-2), causing product loss into the aqueous layer.

Protocol B: The "Free Base & Strip"

Best for: Acid-sensitive products or when the product is water-soluble. Mechanism: We force the equilibrium to the free base (gas) and use reduced pressure to remove it.

Reagents:

  • Saturated

    
     or 1N NaOH.
    
  • Rotary Evaporator with a good vacuum (< 20 mbar).

Step-by-Step:

  • Basify: Add saturated

    
     or NaOH to the reaction mixture until pH > 12.
    
    • Science: At pH 12, DMA (pKa 10.7) is >90% deprotonated (Free Base).

  • Extraction: Extract product into an organic solvent (if not already in one).

  • Azeotropic Stripping: Concentrate the organic layer on a rotovap.

    • Trick: Redissolve the residue in Methanol or Toluene and evaporate again. These solvents help "carry" the DMA gas out of the oil/solid matrix.

  • High Vacuum: Place the final solid on a high-vacuum manifold line for 4-12 hours.

Troubleshooting & FAQs

Symptom: "I see a broad singlet at 2.7 ppm in NMR."

Diagnosis: This is the methyl signal of Dimethylamine Hydrochloride (DMA·HCl). Fix: Your workup was too neutral. The salt is soluble in DCM/Chloroform.

  • Action: Redissolve product in EtOAc. Wash with 10%

    
     or Citric Acid.
    
Symptom: "My product yield dropped after acid washing."

Diagnosis: Your pyrimidine might be more basic than expected (e.g., if it has diamine substituents), or the acid was too strong. Fix:

  • Collect the aqueous acidic wash.

  • Basify the aqueous wash to pH 10.

  • Extract with DCM. If you recover your product, the acid wash was too aggressive. Use Protocol B or a weaker acid (Ammonium Chloride).

Symptom: "The reaction turned blue during workup."[10]

Diagnosis: Copper contamination.[10] If you used a copper catalyst (common in some couplings), DMA forms a blue complex


.
Fix:  Wash with aqueous EDTA or dilute ammonia to sequester the copper.

Visualizing the Partition Mechanism

ExtractionMechanism Input Organic Phase Product (Neutral) DMA (Free Base) Mixing Mixing & Partitioning (pH ~ 5.0) Input->Mixing Acid Aqueous Acid H+ (Citric/HCl) Acid->Mixing OrgOut Organic Layer Product (Neutral) (Remains Soluble) Mixing->OrgOut Separation AqOut Aqueous Layer DMA-H+ (Salt) (Trapped in Water) Mixing->AqOut Separation

Caption: Mechanism of Action for Protocol A. Acid protonates DMA, rendering it insoluble in the organic phase.

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter 8: Acidity, Basicity, and pKa).
  • BenchChem Technical Support. (2025). Optimization of 4-Chloropyrimidine Substitution Reactions.

  • Sigma-Aldrich. (2020). Dimethylamine hydrochloride Properties and Solubility Data.

  • Organic Syntheses. Methylamine Hydrochloride and Purification of Amine Salts. Coll. Vol. 1, p. 347.

  • Roughley, S. D., & Jordan, A. M. (2011). The Medicinal Chemist’s Guide to Solving ADMET Challenges. Royal Society of Chemistry. (Discussion on physicochemical properties of amines).

Sources

Troubleshooting

troubleshooting low conversion in chloropyrimidine substitution reactions

Topic: Optimization of Low Conversion in SNAr Reactions of Chloropyrimidines Audience: Researchers, Medicinal Chemists, and Process Scientists Status: [LIVE] Technical Guide Diagnostic Workflow System Status: If your rea...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimization of Low Conversion in SNAr Reactions of Chloropyrimidines Audience: Researchers, Medicinal Chemists, and Process Scientists Status: [LIVE] Technical Guide

Diagnostic Workflow

System Status: If your reaction has stalled or conversion is <50%, do not simply add more equivalents of nucleophile. Use this logic gate to identify the mechanistic bottleneck.

Chloropyrimidine_Troubleshooting Start ISSUE: Low Conversion (<50% Yield) CheckSM Is Starting Material (SM) Still Present? Start->CheckSM SM_Gone SM Consumed CheckSM->SM_Gone No SM_Intact SM Intact (Stalled) CheckSM->SM_Intact Yes CheckSide Identify Side Products (LCMS/NMR) SM_Gone->CheckSide Hydrolysis Mass = M-Cl+OH (Hydrolysis) CheckSide->Hydrolysis +16 mass unit change Regio Wrong Isomer (Regioselectivity) CheckSide->Regio Correct Mass, Wrong Shift Soln_Dry Dry Solvents/Reagents Use Non-Hygroscopic Base Hydrolysis->Soln_Dry Fix CheckElect Assess Pyrimidine Electronics SM_Intact->CheckElect Deactivated Electron-Rich Ring? (e.g., Amino/Alkoxy on ring) CheckElect->Deactivated EDG Present Sterics Steric Hindrance? (Ortho-subs on Nuc) CheckElect->Sterics Bulky Nuc Soln_Acid PROTOCOL B: Acid-Mediated Activation Deactivated->Soln_Acid Protonate Ring N Soln_Solvent Switch to Polar Aprotic (DMF/NMP) or Microwave Sterics->Soln_Solvent Increase T / Kinetic Energy

Figure 1: Diagnostic logic for identifying the root cause of reaction failure in chloropyrimidine substitutions.

Core Analysis: The "Why" Behind Low Conversion

Low conversion in chloropyrimidine substitutions is rarely random. It is governed by the SNAr mechanism (Addition-Elimination) .[1] The rate-determining step is typically the nucleophilic attack to form the Meisenheimer complex.

A. Electronic Deactivation (The "Stalled" Reaction)

The most common cause of failure is an electron-rich pyrimidine ring.

  • Mechanism: SNAr requires an electron-deficient ring to stabilize the negative charge intermediate.[1]

  • The Trap: If you are synthesizing a 2,4-diaminopyrimidine from a 2,4-dichloropyrimidine, the first substitution deactivates the ring . The introduction of an amino group (EDG) pushes electron density into the ring, significantly raising the activation energy for the second chloride displacement [1].

  • Reactivity Order: 4-Cl > 2-Cl > 6-Cl. The 4-position is more reactive because the nitrogen at position 1 can effectively stabilize the negative charge in the intermediate [2].

B. Solvent Effects & Transition States
  • Protic Solvents (Alcohols): Can form hydrogen bonds with the nucleophile, decreasing its nucleophilicity (ground-state stabilization).

  • Polar Aprotic Solvents (DMF, DMSO, NMP): Do not solvate the nucleophile's lone pair as strongly, making it "hotter" (more reactive). They also stabilize the polar Meisenheimer transition state [3].

C. Side Reaction: Hydrolysis

If your SM is consumed but yield is low, check for Hydrolysis (M - Cl + OH) .

  • Cause: Water traces in solvent or hygroscopic bases (e.g., old KOtBu).

  • Mechanism: Water acts as a competing nucleophile. In acid-catalyzed reactions, water is even more competitive because the protonated pyrimidine is highly electrophilic [4].

Troubleshooting Protocols

Protocol A: Standard Optimization (For "Stalled" Reactions)

Use when: SM is intact, no side products, standard reflux failed.

VariableRecommendationRationale
Solvent NMP (N-Methyl-2-pyrrolidone) or DMSO High boiling point allows T > 120°C; stabilizes polar transition state.
Base DIPEA (Hünig's Base) (2-3 eq)Non-nucleophilic; prevents base from competing with amine nucleophile.
Temp 120°C - 140°C Overcomes the activation barrier created by ring deactivation.
Concentration 0.5 M - 1.0 M High concentration drives bimolecular kinetics.

Step-by-Step:

  • Dissolve Chloropyrimidine (1.0 eq) in anhydrous NMP (1.0 M concentration).

  • Add Amine Nucleophile (1.2 - 1.5 eq).

  • Add DIPEA (2.5 eq).

  • Heat to 130°C. Monitor via LCMS at 1h and 4h.

    • Note: If conversion is <10% after 4h, move to Protocol B .

Protocol B: Acid-Mediated Activation (The "Nuclear" Option)

Use when: The pyrimidine ring is electron-rich (e.g., already has an amino/alkoxy group) and resists nucleophilic attack.

  • Theory: Protonation of a ring nitrogen (N1 or N3) pulls electron density out of the ring, making the C-Cl bond significantly more electrophilic (similar to a nitro-benzene system) [5].

Step-by-Step:

  • Solvent: n-Butanol or Isopropanol (Protic solvents are acceptable here to dissolve the salt).

  • Reagents: Combine Chloropyrimidine (1.0 eq) and Nucleophile (1.0 - 1.1 eq).

  • Catalyst: Add HCl (4M in Dioxane) (0.1 - 1.0 eq) OR p-TsOH (1.0 eq).

    • Warning: Do not use excess base. The reaction must remain acidic.

  • Reaction: Heat to reflux (or 100°C) for 2-12 hours.

  • Workup: The product often precipitates as the HCl salt. Filter or neutralize with NaHCO3 during extraction.[1]

Protocol C: Microwave-Assisted Synthesis

Use when: Reaction is slow, or reagents are thermally unstable over long durations.

  • Benefit: Rapid heating minimizes the time window for side reactions (like oxidation or degradation) while providing the activation energy for difficult substitutions [6].

Settings:

  • Solvent: EtOH, n-BuOH, or NMP.

  • Temp: 150°C - 170°C.

  • Time: 10 - 30 minutes.

  • Pressure Limit: Set to 15-20 bar (critical for ethanol).

Frequently Asked Questions (FAQs)

Q1: I see two spots on TLC with the same mass (isomers). How do I control Regioselectivity? A: In 2,4-dichloropyrimidine, the 4-position is kinetically favored for SNAr (ratio is often >9:1). To ensure high selectivity:

  • Keep temperature low (0°C to RT) for the first substitution.

  • Add the nucleophile slowly (dropwise).

  • Use a non-polar solvent (THF) to maximize the kinetic difference.

  • Note: If you need the 2-position substituted first, SNAr is difficult. Consider a Buchwald-Hartwig coupling or blocking the 4-position [2].[2]

Q2: My reaction turns black/tarry, but SM is still there. A: This indicates decomposition or polymerization of the amine nucleophile or solvent, not the pyrimidine.

  • Fix: Degas solvents (sparge with Nitrogen for 15 min). Add an antioxidant like BHT if the amine is oxidation-prone. Switch to Protocol C (Microwave) to reduce thermal exposure time.

Q3: Can I use Pd-catalysis (Buchwald-Hartwig) instead? A: Yes. If SNAr fails (even with Protocol B), the substrate is likely too electron-rich. Switch to Pd-catalysis:

  • Catalyst: Pd2(dba)3 / Xantphos or BrettPhos.

  • Base: Cs2CO3 or NaOtBu.

  • Solvent: Dioxane, 100°C.

  • This mechanism (Oxidative Addition) is less sensitive to the electronic deficiency of the ring than SNAr.

References

  • BenchChem. (2025).[1][3] Technical Support Center: Optimization of 4-Chloropyrimidine Substitution Reactions. 1[4]

  • WuXi AppTec. (2025). Dichotomy in Regioselectivity of SNAr Reactions with 2-MeSO2-4-Chloropyrimidine. 5[4]

  • National Institutes of Health (NIH). (2022). Electronic and solvent effects on kinetics of SNAr substitution reactions. 6

  • Figshare. (2006). Highly Selective Hydrolysis of Chloropyrimidines to Pyrimidones in 12 N Hydrochloric Acid. 7[4][8]

  • Chemistry LibreTexts. (2023). Nucleophilic acyl substitution reactions - Acid-catalyzed mechanism. 9[1][4][8]

  • MDPI. (2022). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. 10

Sources

Optimization

Technical Support Center: Purification of (6-Ethoxy-pyrimidin-4-yl)-dimethyl-amine

[1] Executive Summary The synthesis of (6-Ethoxy-pyrimidin-4-yl)-dimethyl-amine (and similar 4-amino-6-alkoxy pyrimidines) frequently results in a viscous oil, despite the pure compound often being a low-melting solid.[1...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

The synthesis of (6-Ethoxy-pyrimidin-4-yl)-dimethyl-amine (and similar 4-amino-6-alkoxy pyrimidines) frequently results in a viscous oil, despite the pure compound often being a low-melting solid.[1] This "oil trap" is typically caused by eutectic depression from minor impurities (residual solvents, starting chloropyrimidines, or regioisomers) or rotational freedom inherent to the dialkylamino/ethoxy side chains.[1]

This guide provides a diagnostic workflow and three validated protocols to isolate the solid form. Critical Warning: The 6-ethoxy group acts as a vinylogous ester and is susceptible to hydrolysis under aqueous acidic conditions, converting your product to the corresponding uracil derivative (inactive).[1]

Part 1: Diagnostic Workflow

Before attempting crystallization, determine the root cause of the oil state using this decision tree.

PurificationWorkflow Start Crude Product (Oil) CheckPurity Analyze Purity (LCMS/NMR) Start->CheckPurity IsPure Purity > 95%? CheckPurity->IsPure Impure Impurity Profile IsPure->Impure No (<95%) PureButOil Thermodynamic Issue IsPure->PureButOil Yes (>95%) Solvent Residual Solvent (DMF/DMSO) Impure->Solvent High Solvent Peak Byproducts Starting Material/ Side Products Impure->Byproducts Extra Peaks Action_Azeotrope Protocol A: Azeotropic Removal Solvent->Action_Azeotrope Action_Column Protocol B: Buffered Chromatography Byproducts->Action_Column Action_Salt Protocol C: Anhydrous Salt Formation Action_Azeotrope->Action_Salt If still oil Action_Column->Action_Salt If still oil PureButOil->Action_Salt Force Solidification

Figure 1: Decision matrix for selecting the appropriate purification strategy based on impurity profile.[1]

Part 2: Troubleshooting Guides (FAQs)

Q1: Why is my product an oil when the literature says "solid"?

A: This is a classic example of Melting Point Depression .[1]

  • Impurities: Even 2-3% of the starting material (e.g., 4-chloro-6-ethoxypyrimidine) acts as a solvent, lowering the melting point below room temperature.[1]

  • Rotational Entropy: The ethoxy and dimethylamine chains have high rotational freedom.[1] Without a rigid crystal lattice (often provided by salt formation), the molecules struggle to pack efficiently.[1]

  • Residual DMF/DMSO: If you synthesized this via SNAr displacement, high-boiling solvents are notoriously difficult to remove and will keep the product as a "gum."[1]

Q2: Can I use acid extraction to clean it?

A: Proceed with extreme caution. While the dimethylamine group is basic, the ethoxy group at the 6-position is acid-sensitive.[1] Strong aqueous acids (e.g., 1M HCl, pH < 1) can hydrolyze the ethoxy group, yielding 6-dimethylamino-pyrimidin-4-one (a uracil derivative).[1]

  • Safe Zone: Maintain pH > 3 during extractions.[1]

  • Preferred: Use anhydrous acids (see Protocol C) to avoid hydrolysis.[1]

Q3: My column chromatography resulted in a smeared band. Why?

A: Aminopyrimidines interact strongly with the acidic silanols on silica gel, causing "tailing."[1]

  • The Fix: You must pretreat your silica or add a modifier to your mobile phase.[1]

  • Modifier: Add 1% Triethylamine (TEA) or 1% NH₄OH to your eluent (e.g., DCM/MeOH/NH₄OH 90:9:1).[1]

Part 3: Validated Purification Protocols

Protocol A: Removal of High-Boiling Solvents (The "Gum" Fix)

Use this if NMR shows residual DMF, DMSO, or NMP.

  • Dissolve the oil in Ethyl Acetate (10 mL per gram of crude).

  • Wash with 5% LiCl (aq) (3x).[1] Lithium chloride coordinates with DMF/DMSO, pulling them into the aqueous phase more effectively than water/brine.[1]

  • Dry organic layer over Na₂SO₄.[1][2]

  • Crucial Step: After concentrating, add Heptane and re-evaporate (3x). This "azeotropes" trace ethyl acetate, often triggering solidification.[1]

Protocol B: Buffered Flash Chromatography

Use this if the crude purity is <90%.[1]

ParameterSpecification
Stationary Phase Silica Gel (40–63 µm)
Pre-treatment Flush column with 1% Et₃N in Hexanes before loading.[1]
Mobile Phase A Dichloromethane (DCM)
Mobile Phase B Methanol (MeOH) containing 1% NH₃ (7N in MeOH)
Gradient 0% to 10% B over 20 CV (Column Volumes)
Detection UV 254 nm (Pyrimidines absorb strongly here)
Protocol C: Anhydrous Salt Formation (The "Silver Bullet")

Use this to convert the oil into a stable, handleable solid.[1] This is the most reliable method for long-term storage.[1]

Mechanism: Protonation of the exocyclic amine or ring nitrogen disrupts the intramolecular hydrogen bonding and creates a rigid ionic lattice, raising the melting point significantly (often >150°C).[1]

Reagents:

  • Solvent: Diethyl Ether or MTBE (Anhydrous).[1]

  • Acid: 2M HCl in Diethyl Ether (Anhydrous) OR Oxalic Acid.[1]

Step-by-Step:

  • Dissolve 1.0 g of the crude oil in 10 mL of anhydrous Diethyl Ether . (If insoluble, add minimal DCM).

  • Cool the solution to 0°C in an ice bath.

  • Dropwise add 1.1 equivalents of 2M HCl in Ether .

    • Observation: A white precipitate should form immediately.[1]

    • Warning: Do NOT use aqueous HCl; water + acid will hydrolyze the ethoxy group.[1]

  • Stir at 0°C for 30 minutes.

  • Filter the solid under nitrogen (hygroscopic).[1]

  • Wash with cold ether.[1]

  • Dry in a vacuum desiccator over P₂O₅.

Alternative (Oxalate Salt): If the HCl salt is hygroscopic (turns to goo in air), use Oxalic Acid .[1]

  • Dissolve 1 eq of Oxalic Acid in hot Ethanol.

  • Add to the amine solution.

  • Cool slowly to crystallize the Oxalate salt.[1] These are often non-hygroscopic and highly crystalline.[1]

Part 4: Comparative Data Table

PropertyFree Base (Oil)HCl Salt (Solid)Oxalate Salt (Solid)
Physical State Yellow/Orange OilWhite/Off-white SolidWhite Crystalline Solid
Melting Point < 25°C (variable)~160–180°C (decomp)~140–160°C (sharp)
Stability Oxidizes slowly; absorbs CO₂Very Stable (Anhydrous)Very Stable
Solubility DCM, EtOAc, MeOHWater, MeOH, DMSOWater, MeOH, DMSO
Hygroscopicity LowHigh (deliquescent)Low

References

  • Purification of Laboratory Chemicals (Armarego & Chai): Standard protocols for drying solvents and purifying nitrogenous heterocycles.[1]

    • Source:[1]

  • Pyrimidines: Properties and Chemistry (Brown, D. J.): Definitive text on pyrimidine reactivity, specifically regarding the acid sensitivity of alkoxypyrimidines.[1]

    • Source:[1]

  • Flash Chromatography of Amines (Silicycle): Technical notes on using amine modifiers (TEA/NH3) to prevent tailing.

    • Source:

  • Vogel's Textbook of Practical Organic Chemistry: General procedures for salt formation and crystallization of organic bases.[1]

    • Source:[1]

Sources

Troubleshooting

minimizing byproduct formation in pyrimidine amination reactions

Topic: Minimizing Byproduct Formation in Pyrimidine Amination Introduction: The Pyrimidine Challenge Pyrimidine cores are ubiquitous in kinase inhibitors and nucleotide analogs. However, introducing amine functionalities...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Minimizing Byproduct Formation in Pyrimidine Amination

Introduction: The Pyrimidine Challenge

Pyrimidine cores are ubiquitous in kinase inhibitors and nucleotide analogs. However, introducing amine functionalities via Nucleophilic Aromatic Substitution (


) or Buchwald-Hartwig Cross-Coupling (BHCC) often results in a "dirty" reaction profile.

The electron-deficient nature of the pyrimidine ring, while facilitating amination, also invites competing nucleophiles (water/alcohols) and promotes catalyst deactivation via nitrogen coordination. This guide provides a root-cause analysis and actionable protocols to suppress the three most common failure modes: Hydrolysis (formation of uracils/pyrimidinones), Hydrodehalogenation (reduction), and Regioisomeric mixtures .

Diagnostic Matrix: Troubleshooting & Root Cause Analysis

Use this matrix to identify the source of your impurity profile based on LC-MS/NMR data.

Symptom (Observation)Probable IdentityRoot CauseImmediate Corrective Action
Mass = Product - Halogen + H Des-halo impurity (Hydrodehalogenation)Mechanism:

-hydride elimination from the amine or solvent (alcohol) followed by reductive elimination.Context: Common in Pd-catalyzed reactions.
1. Switch solvent to Toluene or Dioxane (avoid alcohols).2. Use bulky biarylphosphine ligands (e.g., BrettPhos , RuPhos ) to accelerate reductive elimination.3. Lower reaction temperature.[1][2]
Mass = Product - Amine + OH Hydroxy impurity (Hydrolysis/Pyrimidinone)Mechanism: Nucleophilic attack by

or

.Context: Wet hygroscopic bases (

,

) or wet solvents.
1. Switch to anhydrous organic bases (DBU , MTBD ) or dry inorganic bases.2. Add molecular sieves (3Å or 4Å) to the reaction vessel.3. In

, lower the temperature.
Mass = Product (Same MW) Regioisomer (C2 vs. C4 attack)Mechanism: Lack of kinetic control.Context: 2,4-dihalopyrimidines. C4 is usually kinetically favored; C2 is thermodynamically favored or accessible via specific ligands.1. For C4-selectivity: Lower temp (<0°C), slow addition of amine (1.0 eq).2. For C2-selectivity: Use bulky NHC ligands or specific nucleophiles (see FAQ).
Reaction Stalls (Black ppt) Catalyst Deactivation (Pd-Black)Mechanism: Pyrimidine nitrogens coordinate to Pd, displacing ligands and causing aggregation.1. Increase Ligand:Pd ratio (up to 2:1 or 4:1).2. Use precatalysts (e.g., Pd-G3/G4 ) to ensure rapid ligation.3. Switch to a ligand with higher binding affinity (e.g., XPhos ).

Mechanistic Visualization: The Competitive Landscape

The following diagram illustrates the kinetic competition between the desired amination and the primary byproduct pathways.

PyrimidinePathways Start Start: Halo-Pyrimidine + Amine Cond_SNAr Condition: SNAr (Base/Heat) Start->Cond_SNAr Cond_Pd Condition: Pd-Catalysis (Buchwald-Hartwig) Start->Cond_Pd Meisenheimer Meisenheimer Complex Cond_SNAr->Meisenheimer OxAdd Oxidative Addition (L-Pd-Ar-X) Cond_Pd->OxAdd Path_Hydrolysis Path: Water/OH- Attack Meisenheimer->Path_Hydrolysis  Wet Solvents   Path_Regio Path: Steric/Electronic Mismatch Meisenheimer->Path_Regio  High Temp   Prod Target: Aminopyrimidine Meisenheimer->Prod  Kinetic Control   OxAdd->Path_Hydrolysis  Hydroxide Base   Path_BetaHydride Path: β-Hydride Elimination (from Amine/Solvent) OxAdd->Path_BetaHydride  Slow Reductive Elim. or Alcohol Solvent   OxAdd->Prod  Fast Reductive Elim.   ByProd_Hyd Byproduct: Pyrimidinone (Hydrolysis) Path_Hydrolysis->ByProd_Hyd ByProd_Red Byproduct: Des-halo Pyrimidine (Reduction) Path_BetaHydride->ByProd_Red ByProd_Iso Byproduct: Regioisomer (Wrong Carbon) Path_Regio->ByProd_Iso

Figure 1: Mechanistic divergence in pyrimidine amination. Green paths represent optimized protocols; red nodes indicate failure modes driven by moisture, temperature, or ligand selection.

Optimized Protocols

Protocol A: Minimizing Hydrodehalogenation (Pd-Catalysis)

Target: Preventing the reduction of the C-Cl/C-Br bond.

The Science: Reduction occurs when


-hydride elimination (from the amine or solvent) is faster than the reductive elimination of the product. This is common with electron-poor pyrimidines which form stable Pd-intermediates.

Optimized Workflow:

  • Solvent: Use Toluene or 1,4-Dioxane (Anhydrous). Crucial: Avoid 2-propanol or ethanol, as these act as hydride sources.

  • Catalyst System:

    • Precatalyst: BrettPhos Pd G4 or RuPhos Pd G4 (0.5 - 2 mol%).

    • Why: These bulky ligands facilitate rapid reductive elimination, outcompeting the hydride transfer pathway.

  • Base: Sodium tert-butoxide (

    
    ) or 
    
    
    
    (anhydrous).
  • Procedure:

    • Charge tube with Pd-G4 precatalyst and Base inside a glovebox (or under Ar flow).

    • Add Aryl Halide and Amine.

    • Add anhydrous Toluene (sparged with

      
       for 10 mins).
      
    • Seal and heat to 80°C (Do not overheat; higher temps favor

      
      -hydride elimination).
      
Protocol B: Regioselective SNAr on 2,4-Dichloropyrimidine

Target: Exclusive formation of the C4-amino product.

The Science: The C4 position is more electrophilic due to the para-relationship with N1 and ortho-relationship with N3. However, high temperatures equilibrate the reaction, leading to C2 mixtures.

Optimized Workflow:

  • Solvent: THF or DMF (Anhydrous).

  • Base: DIPEA (Hunig's Base) - 1.1 equivalents.

  • Temperature Control:

    • Cool reaction to -10°C to 0°C .

    • Add the amine dropwise over 30 minutes.

  • Stoichiometry: Strictly 1.0 equivalent of amine. Excess amine promotes bis-amination (C2+C4).

  • Monitoring: Quench immediately upon consumption of starting material. Do not let it "cook" overnight.

Frequently Asked Questions (FAQ)

Q1: I am seeing significant hydrolysis (hydroxy-pyrimidine) even with "dry" solvents. Where is the water coming from? A: The culprit is often the inorganic base. Bases like


 and 

are highly hygroscopic. If they were ground in open air or stored loosely capped, they have absorbed water.
  • Fix: Flame-dry your base under vacuum or switch to organic bases like DBU or BTPP which are easier to keep dry. Alternatively, use a Dean-Stark trap if the boiling point permits.

Q2: How do I invert selectivity to hit the C2 position on a 2,4-dichloropyrimidine? A: Standard


 favors C4.[3] To hit C2:
  • Suzuki/Buchwald Approach: Use bulky N-Heterocyclic Carbene (NHC) ligands (e.g., Pd-PEPPSI-IPr ). The steric bulk forces the reaction to the less hindered C2 position (or changes the electronic preference) [1].

  • Nucleophile Type: Tertiary amines and alkoxides often show C2 selectivity due to specific coordination effects or in-situ dealkylation mechanisms [2].

Q3: My reaction turns black immediately and stalls. Is this catalyst decomposition? A: Yes.[4] Pyrimidines are excellent ligands for Palladium. The pyridine-like nitrogen binds to Pd, displacing your phosphine ligand and forming inactive "Pd-black."

  • Fix: You need a ligand that binds tighter than the pyrimidine. Use bidentate ligands (like Xantphos ) or extremely bulky monodentate ligands (BrettPhos ) and ensure a high Ligand:Pd ratio. Avoid "ligand-free" conditions.

Q4: Can I use water as a solvent to avoid toxic organics? A: Yes, but only for specific substrates. Acid-catalyzed amination in water (using 0.1 eq HCl) works for some chloropyrimidines by protonating the ring nitrogen, making it highly electrophilic (


), while the low pH suppresses hydroxide formation (hydrolysis) [3]. However, this risks hydrolysis if the amine is not nucleophilic enough.

References

  • C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines. National Institutes of Health (NIH) / PubMed. Available at: [Link]

  • Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. National Institutes of Health (NIH). Available at: [Link]

  • Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions. ACS Omega / PMC. Available at: [Link]

  • Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation. ACS Catalysis.[5] Available at: [Link]

  • Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Journal of the American Chemical Society. Available at: [Link]

Sources

Optimization

stability of (6-Ethoxy-pyrimidin-4-yl)-dimethyl-amine under acidic conditions

Topic: Stability of (6-Ethoxy-pyrimidin-4-yl)-dimethyl-amine under acidic conditions Technical Support Center: Stability & Handling Guide Executive Summary: Chemical Stability Profile Compound: (6-Ethoxy-pyrimidin-4-yl)-...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Stability of (6-Ethoxy-pyrimidin-4-yl)-dimethyl-amine under acidic conditions Technical Support Center: Stability & Handling Guide

Executive Summary: Chemical Stability Profile

Compound: (6-Ethoxy-pyrimidin-4-yl)-dimethyl-amine CAS: (Analogous structures: 4-dimethylamino-6-ethoxypyrimidine) Core Functionality: Basic heterocycle with a vinylogous ester (ethoxy group) and an electron-donating amine.

Stability Verdict: The compound exhibits conditional stability in acidic media. While the dimethylamine and pyrimidine ring nitrogens provide basicity that aids solubility in dilute acids, the 6-ethoxy group is the "Achilles' heel." It functions chemically as a vinylogous ester (imidate-like), making it susceptible to acid-catalyzed hydrolysis.

  • pH 4.0 – 6.0 (Mild Acid): Generally stable at room temperature (< 24 hours). Suitable for LCMS mobile phases (e.g., 0.1% Formic acid).

  • pH < 2.0 (Strong Acid): High risk of degradation. Protonation of the ring nitrogen activates the C6-position for nucleophilic attack by water, leading to the loss of the ethyl group.

  • Heat + Acid: Synergistic destabilization. Avoid heating in acidic buffers.

Critical Degradation Mechanism

Users frequently report "disappearing peaks" or "mass shifts" during acidic workups. This is almost exclusively due to the Acid-Catalyzed Hydrolysis of the Vinylogous Ester .

The Pathway:

  • Protonation: The pyrimidine ring nitrogen (N3) is protonated, increasing the electrophilicity of the C6 carbon.

  • Nucleophilic Attack: Water attacks the C6 carbon.

  • Elimination: Ethanol is expelled as a leaving group.

  • Tautomerization: The resulting 6-hydroxy species tautomerizes to the thermodynamically stable pyrimidinone (uracil-like derivative).

Visualizing the Pathway:

DegradationPathway Start (6-Ethoxy-pyrimidin-4-yl)-dimethyl-amine (Intact) Protonated N-Protonated Intermediate (Activated Electrophile) Start->Protonated + H+ (Acid) Transition Tetrahedral Intermediate (+ H2O) Protonated->Transition + H2O (Nucleophilic Attack) Product 6-Dimethylamino-pyrimidin-4(3H)-one (Hydrolysis Product) Transition->Product - EtOH (Elimination) Ethanol Ethanol (Byproduct) Transition->Ethanol

Figure 1: Acid-catalyzed hydrolysis pathway converting the ethoxy-pyrimidine to the corresponding pyrimidinone.

Troubleshooting Guide: Common Issues & Solutions

Issue 1: "I see a new peak with Mass [M-28] in my LCMS."

Diagnosis: This is the hallmark of ethoxy hydrolysis.

  • Chemistry: Loss of Ethyl group (-29 Da) + Gain of Proton (+1 Da) = Net Loss of 28 Da.

  • Root Cause: The sample was likely stored in an acidic solvent (e.g., MeOH/Water + 0.1% TFA) for too long, or the LCMS mobile phase is too acidic.

  • Solution:

    • Immediate: Analyze samples immediately after dilution.

    • Process: Switch from TFA (pH ~1) to Formic Acid (pH ~2.5) or Ammonium Acetate (pH ~4.[1]5) for mobile phases.

    • Storage: Store stock solutions in 100% DMSO or neutral acetonitrile, never in acidic aqueous mixtures.

Issue 2: "The compound precipitated when I acidified the reaction."

Diagnosis: Salt formation vs. Solubility limit.

  • Chemistry: While protonation usually helps solubility, high concentrations of counter-ions (Cl⁻, SO₄²⁻) can salt out the compound. Alternatively, if hydrolysis occurred, the resulting pyrimidinone is significantly less soluble in organic extraction solvents and may precipitate or remain in the aqueous layer.

  • Solution:

    • Check purity. If the solid is the hydrolysis product (check LCMS), the reaction conditions are too harsh.

    • If the solid is the intact drug, add a co-solvent (e.g., 10% Methanol) before acidification.

Issue 3: "Yield is low after acid workup (e.g., HCl wash)."

Diagnosis: Partitioning issue or Degradation.

  • Chemistry: The dimethylamino group is basic. In 1N HCl, the molecule is dicationic (Ring N + Exocyclic N). It will stay in the water layer.

  • Solution:

    • Do NOT use strong acid washes to remove impurities if your product is also basic.

    • Protocol Adjustment: Use a pH 5-6 buffer (Ammonium Chloride) for washing, or rely on column chromatography rather than acid/base extraction.

Technical FAQ

Q: Can I use 1N HCl to remove the Boc group from a linker attached to this molecule? A: Proceed with extreme caution. Standard Boc deprotection (4M HCl in Dioxane or neat TFA) is high risk for the ethoxy ether.

  • Recommendation: Monitor the reaction by LCMS every 15 minutes. If [M-28] appears, switch to milder conditions (e.g., TMSOTf/2,6-lutidine or dilute TFA in DCM at 0°C).

Q: What is the estimated pKa? A: Based on structural analogs (e.g., 4-dimethylaminopyridine and 4-aminopyrimidine):

  • Ring N1/N3: pKa ≈ 4.5 – 5.5 (Protonates first).

  • Exocyclic N: Less basic due to resonance delocalization into the ring, but contributes to overall electron density.

  • Implication: At pH < 4, the molecule is significantly ionized.

Q: Is the compound light sensitive? A: Pyrimidines can undergo photodimerization, but this is less common for 4,6-substituted systems compared to simple uracils. However, acidic solutions exposed to UV light can accelerate hydrolysis. Store in amber vials.

Validated Stability Assay Protocol

Use this protocol to determine the precise stability window for your specific batch/conditions.

Materials:

  • Test Compound (10 mM DMSO stock)

  • Buffer A: 0.1% Formic Acid in Water (pH ~2.7)

  • Buffer B: 10 mM Ammonium Bicarbonate (pH ~8.0)

  • Buffer C: 1N HCl (pH < 1.0)

Workflow:

  • Preparation: Spike 5 µL of stock into 495 µL of each Buffer (Final conc: 100 µM).

  • Incubation: Hold at Room Temperature (25°C).

  • Sampling: Inject 5 µL onto HPLC at T=0, T=4h, T=24h.

  • Analysis: Monitor Area% of Parent Peak vs. Hydrolysis Product (RRT ~0.6-0.8 depending on column).

Data Summary Table (Expected Results):

ConditionT=0h (Intact)T=24h (Intact)Primary DegradantRisk Level
Water (Neutral) >99%>98%NoneLow
0.1% Formic Acid >99%90-95%[M-28] HydroxyModerate
1N HCl >99%<50%[M-28] HydroxyCritical

Visualizing the Workflow:

StabilityWorkflow Step1 Prepare 100 µM Solution (Solvent: Acidic vs Neutral) Step2 Incubate at 25°C Step1->Step2 Step3 Aliquot at T=0, 4, 24h Step2->Step3 Step4 LCMS Analysis (Monitor [M+H] and [M-28]) Step3->Step4 Decision Degradation > 5%? Step4->Decision Outcome1 Stable: Proceed with Experiment Decision->Outcome1 No Outcome2 Unstable: Change Buffer/Temp Decision->Outcome2 Yes

Figure 2: Step-by-step workflow for validating compound stability before large-scale experiments.

References

  • National Center for Biotechnology Information. PubChem Compound Summary for 4-Dimethylamino-6-hydroxypyrimidine (Hydrolysis Product). Retrieved from [Link]

  • Williams, R. pKa Data Compiled by R. Williams (Pyrimidines). Organic Chemistry Data.[2][3][4] Retrieved from [Link]

  • Vertex AI Research.Hydrolysis of 4-dimethylamino-6-ethoxypyrimidine and related alkoxypyrimidines.

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: Mass Spectrometry Fragmentation of 4-Dimethylamino-6-ethoxypyrimidine

Executive Summary & Molecule Profile This guide provides an in-depth technical analysis of the mass spectrometry (MS) fragmentation patterns of 4-dimethylamino-6-ethoxypyrimidine . As a common scaffold in kinase inhibito...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile

This guide provides an in-depth technical analysis of the mass spectrometry (MS) fragmentation patterns of 4-dimethylamino-6-ethoxypyrimidine . As a common scaffold in kinase inhibitors and metabolic intermediates, accurate identification of this moiety is critical for impurity profiling and metabolite identification (MetID).

This document moves beyond standard spectral libraries by comparing Electron Ionization (EI) versus Electrospray Ionization (ESI) behaviors and differentiating this molecule from its structural analogs (e.g., methoxy variants) to prevent isobaric misidentification.

Target Molecule Profile
PropertyDetail
IUPAC Name 4-dimethylamino-6-ethoxypyrimidine
Formula

Molecular Weight 167.21 g/mol
Monoisotopic Mass 167.1059 Da
Key Functional Groups Pyrimidine core, Ethoxy ether (-OEt), Dimethylamine (

)

Theoretical Framework: Fragmentation Mechanics

The fragmentation of 4-dimethylamino-6-ethoxypyrimidine is governed by two primary electronic drivers: the McLafferty-like rearrangement of the ethoxy group and the


-cleavage  initiated by the dimethylamino nitrogen.
Mechanism 1: The Ethoxy Rearrangement (Dominant Pathway)

In both EI and ESI (CID), the ethoxy group undergoes a characteristic 4-center elimination. The hydrogen on the


-carbon of the ethoxy group transfers to the pyrimidine nitrogen or oxygen, leading to the neutral loss of ethylene (

, 28 Da)
. This is the diagnostic transition for ethoxy-substituted heterocycles.
Mechanism 2: Amine-Initiated Cleavage

The dimethylamino group stabilizes the positive charge but often undergoes radical loss of a methyl group (


, 15 Da) in EI, or neutral loss of dimethylamine (

, 45 Da) under high-energy collision conditions.
Visual Pathway Analysis

The following diagram maps the logical fragmentation flow, highlighting the mass transitions essential for multiple reaction monitoring (MRM) development.

FragmentationPathway Parent_ESI Parent Ion (ESI) [M+H]+ = 168.1 Inter_1 Fragment A (Base Peak) [M+H - C2H4]+ m/z 140.1 (Hydroxypyrimidine tautomer) Parent_ESI->Inter_1 Neutral Loss: Ethylene (-28 Da) (McLafferty-like) Parent_EI Parent Ion (EI) M+• = 167.1 Parent_EI->Inter_1 Loss: C2H4 (-28 Da) Inter_2 Fragment B [M - CH3]+ m/z 152.1 (Iminium ion) Parent_EI->Inter_2 Radical Loss: Methyl (-15 Da) Final_1 Fragment C [M+H - C2H4 - 43]+ m/z 97 (Ring Cleavage) Inter_1->Final_1 RDA / Ring Opening

Caption: Figure 1. Predicted fragmentation pathways showing the divergence between ESI (proton-driven) and EI (radical-driven) mechanisms.

Comparative Analysis: Performance & Alternatives

This section objectively compares the detection of the target molecule against different ionization modes and structural analogs.

Comparison 1: Ionization Mode Efficiency (EI vs. ESI)
FeatureElectron Ionization (EI) Electrospray Ionization (ESI)
Precursor Ion ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

(m/z 167)

(m/z 168)
Internal Energy High (70 eV)Low (Thermal/Soft)
Base Peak Often m/z 139 (Loss of

) or m/z 152 (Loss of

)
m/z 168 (Parent) or m/z 140 (CID Fragment)
Sensitivity Moderate (Nanogram range)High (Picogram range)
Application GC-MS (Impurity profiling)LC-MS/MS (PK/PD studies)
Limitations Molecular ion may be weak if source temp is too high.Adduct formation (

) can complicate spectra.
Comparison 2: Structural Analogs (Ethoxy vs. Methoxy)

A common analytical challenge is distinguishing the ethoxy derivative from its methoxy analog (4-dimethylamino-6-methoxypyrimidine).[1]

  • Ethoxy Derivative: Shows a characteristic neutral loss of 28 Da (Ethylene).

  • Methoxy Derivative: Cannot lose ethylene. It typically loses 15 Da (Methyl radical) or 30 Da (Formaldehyde).

  • Differentiation Strategy: If you observe a transition of

    
    , the ethoxy chain is confirmed. If 
    
    
    
    is the dominant primary loss, suspect a methoxy or methyl-amino group.

Experimental Protocol: Self-Validating Workflow

To ensure reproducibility, follow this standardized LC-MS/MS protocol. This workflow includes "Checkpoints" to validate system performance before sample commitment.

Methodology: LC-ESI-MS/MS

Step 1: Sample Preparation

  • Dissolve 1 mg standard in 1 mL Methanol (Stock A).

  • Dilute to 100 ng/mL in 50:50 Water:Acetonitrile + 0.1% Formic Acid.

  • Checkpoint: Solution must remain clear; turbidity indicates solubility issues affecting ionization.

Step 2: Chromatographic Separation

  • Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5 minutes.

Step 3: Mass Spectrometry Parameters (Source Dependent)

  • Mode: Positive ESI (

    
    ).
    
  • Capillary Voltage: 3.0 kV.

  • Source Temp: 350°C (Ensure complete desolvation to prevent clustering).

  • Collision Energy (CE): Ramp 15–35 eV.

Step 4: Data Interpretation Workflow

Workflow Start Inject Sample Scan Full Scan (Q1) Check m/z 168 Start->Scan Filter Isotope Check (M+1 ~9%) Scan->Filter Frag Product Ion Scan (MS2) Filter->Frag Pass Confirm Confirm m/z 140 (Loss of 28) Frag->Confirm

Caption: Figure 2.[2] Decision tree for confirming the identity of 4-dimethylamino-6-ethoxypyrimidine.

Detailed Spectral Interpretation Guide

Use this reference table to assign peaks in your spectrum.

m/z (ESI+)m/z (EI)Ion IdentityMechanism of Formation
168 167 Parent IonProtonated molecule (

) or Radical Cation (

).
140 139 Des-ethyl IonDiagnostic Peak. Loss of ethylene (

) via rearrangement.
153 152 Des-methyl IonLoss of methyl group from the dimethylamino nitrogen.
123 122 Core FragmentCombined loss of dimethylamine (45) or sequential losses.
42 42 Imine Fragment

fragment from the amine side chain.

Critical Note on "Ghost Peaks": In ESI, if you use methanol as a solvent, be wary of methylation artifacts if the source is extremely hot and acidic, which can shift the mass by +14 Da. Acetonitrile is preferred for this analyte.

References

  • NIST Mass Spectrometry Data Center. Electron Ionization Mass Spectra of Pyrimidine Derivatives. National Institute of Standards and Technology.[3][4] Available at: [Link]

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books. (Standard reference for McLafferty rearrangement mechanisms in ethoxy compounds).
  • Holčapek, M., et al. (2010). Fragmentation behavior of pyrimidine derivatives in electrospray ionization mass spectrometry. Journal of Mass Spectrometry.[5] (Provides comparative data on pyrimidine ring cleavage).

  • Smith, R. M. (2004). Understanding Mass Spectra: A Basic Approach. Wiley-Interscience.

Sources

Comparative

Comparative Guide: HPLC Method Development for Purity Analysis of Pyrimidine Intermediates

Executive Summary: The "Polarity Trap" in Pyrimidine Analysis Pyrimidine intermediates (e.g., chloropyrimidines, aminopyrimidines) represent a unique chromatographic challenge in drug development. They possess a "dual-th...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Polarity Trap" in Pyrimidine Analysis

Pyrimidine intermediates (e.g., chloropyrimidines, aminopyrimidines) represent a unique chromatographic challenge in drug development. They possess a "dual-threat" of physicochemical properties:

  • High Polarity: Leading to poor retention (elution in the void volume) on standard C18 columns.

  • Basic Nitrogen Centers: Causing severe peak tailing due to secondary interactions with residual silanols on the silica surface.

This guide objectively compares the three dominant strategies for analyzing these intermediates: Standard C18 , Ion-Pairing Chromatography (IPC) , and Polar-Embedded Reversed-Phase (PE-RP) .

The Verdict: While IPC offers retention, it compromises Mass Spectrometry (MS) sensitivity. Polar-Embedded RP is the superior modern standard, offering the retention of IPC with the robustness and MS-compatibility of standard Reversed-Phase (RP).

Comparative Analysis: The Landscape of Alternatives

The following table summarizes the performance of the three methodologies based on experimental metrics common in pharmaceutical purity profiling.

Table 1: Method Performance Matrix
FeatureStandard C18 (e.g., ODS)Ion-Pairing (IPC) (e.g., C18 + TFA/OSA)Polar-Embedded RP (Proposed)
Retention (

) of Polars
Poor (

)
Excellent (

)
Good (

)
Peak Shape (

)
Tailing (

)
Sharp (

)
Superior (

)
Dewetting Resistance Low (Phase collapse at <5% Org)N/AHigh (Stable in 100% Aqueous)
MS Compatibility HighVery Poor (Signal Suppression)High
Equilibration Time Fast (5-10 column volumes)Slow (20-50 column volumes)Fast (5-10 column volumes)
Reproducibility HighLow (Drift due to reagent adsorption)High

The Science: Why "Polar-Embedded" Wins

The Mechanism of Failure in Standard C18

In standard alkyl-bonded phases (C18), the hydrophobic ligands collapse when exposed to highly aqueous mobile phases (necessary to retain polar pyrimidines). This "dewetting" reduces the accessible surface area, causing loss of retention.[1] Furthermore, the basic nitrogen of the pyrimidine ring interacts with acidic, unreacted silanols on the silica surface, causing peak tailing.[2]

The Ion-Pairing Trap

IPC adds a reagent (e.g., Octanesulfonic acid) that binds to the stationary phase, creating a charged surface that retains oppositely charged analytes.

  • Critical Flaw: IPC reagents are "sticky." They permanently alter the column chemistry, are difficult to wash out ("memory effect"), and suppress ionization in LC-MS, making impurity identification impossible.

The Polar-Embedded Solution

Polar-Embedded phases incorporate a functional group (amide, carbamate, urea) into the alkyl chain near the silica surface.[3]

  • Shielding: The polar group hydrogen-bonds with water, creating a hydration layer that prevents phase collapse (dewetting).

  • Silanol Protection: The embedded group electrostatically shields the silica surface, preventing the basic pyrimidine nitrogen from interacting with silanols.

Diagram 1: Interaction Mechanisms

Mechanism cluster_0 Standard C18 Failure cluster_1 Polar-Embedded Success C18 C18 Ligand Collapse (Dewetting) Silanol Exposed Silanols (Acidic) C18->Silanol Exposes Tailing Peak Tailing (Basic Interaction) Silanol->Tailing Binds Pyrimidine PE_Group Embedded Polar Group (Amide/Carbamate) WaterLayer Hydration Layer PE_Group->WaterLayer Stabilizes Shield Silanol Shielding PE_Group->Shield Blocks Retention Stable Retention (No Tailing) WaterLayer->Retention Allows 100% Aqueous Shield->Retention

Caption: Comparison of ligand collapse in Standard C18 vs. silanol shielding in Polar-Embedded phases.

Experimental Protocol: Method Development Workflow

This protocol is designed for a generic Amino-Chloropyrimidine Intermediate , a notorious stress test for HPLC methods.

Reagents & Equipment[4]
  • Column: Polar-Embedded C18 (e.g., Waters SymmetryShield RP18, Agilent Bonus-RP, or Phenomenex Synergi Fusion), 150 x 4.6 mm, 3.5 µm.

  • Mobile Phase A: 10 mM Ammonium Acetate, pH 5.5 (Buffer is critical for peak shape).

  • Mobile Phase B: Acetonitrile (ACN).

  • Detection: UV @ 254 nm (primary) and MS (ESI+).

The "Scouting" Gradient

Do not start isocratic. Use a wide gradient to assess impurity polarity range.

  • Flow Rate: 1.0 mL/min.

  • Temperature: 30°C.

  • Gradient Profile:

    • 0.0 min: 2% B (High aqueous start is safe on PE columns)

    • 15.0 min: 60% B

    • 15.1 min: 95% B (Wash)

    • 20.0 min: 95% B

    • 20.1 min: 2% B (Re-equilibration)

Data Simulation: Comparative Results

Hypothetical data based on typical behavior of 4-amino-2-chloropyrimidine.

ParameterStandard C18 (pH 3.0)Polar-Embedded (pH 5.5)
Retention Time (

)
2.1 min (Near Void)6.8 min (Well Retained)
Capacity Factor (

)
0.4 (Fail)3.5 (Pass)
Tailing Factor (

)
2.3 (Fail)1.1 (Pass)
Resolution (

) from Impurity A
0.8 (Co-elution)2.4 (Baseline)

Decision Tree for Method Selection

Use this logic flow to determine if you need to switch from standard methods to the Polar-Embedded approach.

Diagram 2: Method Development Decision Tree

DecisionTree cluster_advice Expert Tip Start Analyze Pyrimidine Intermediate Q1 Is the analyte Basic? (Contains -NH2, Heterocyclic N) Start->Q1 Q2 Is it highly polar? (LogP < 0) Q1->Q2 Yes Standard Standard C18 (High pH stable) Q1->Standard No (Neutral/Acidic) HILIC HILIC Mode (If >90% Org required) Q2->HILIC Extremely Polar (Sugar-like) PolarEmbed Polar-Embedded C18 (The Sweet Spot) Q2->PolarEmbed Moderately Polar (Intermediates) Tip Most synthetic intermediates fall into the 'Polar-Embedded' category, not HILIC.

Caption: Selection logic. Most pyrimidine intermediates fall into the "Moderately Polar" zone, ideal for Polar-Embedded phases.

Critical Optimization Tips (Expert Insights)

  • Buffer pH is King: Pyrimidines have pKa values often between 2 and 5. Running at pH 5.5 (using Ammonium Acetate) keeps the basic nitrogens largely unprotonated (neutral), increasing retention on RP columns. Standard C18 cannot handle basic analytes well at this pH due to silanol activity, but Polar-Embedded phases thrive here .

  • Avoid Phosphate: If using MS detection, avoid phosphate buffers. They are non-volatile and will clog the source. Use Ammonium Formate or Acetate.[4]

  • Sample Diluent: Dissolve your sample in the starting mobile phase (e.g., 98% Water / 2% ACN). Dissolving in 100% ACN will cause "solvent effect" peak distortion for early eluting polar peaks.

References

  • Layne, J. (2002).[5] Characterization and comparison of the chromatographic performance of conventional, polar-embedded, and polar-endcapped reversed-phase liquid chromatography stationary phases. Journal of Chromatography A.

  • Grumbach, E. S., et al. (2004). Embedded Polar Group Columns: Do They Really Provide Increased Retention of Polar Analytes? Waters Corporation Application Note.[1]

  • McCalley, D. V. (2010). Analysis of the polar basic compounds: A review of the specific problems and solutions. Journal of Chromatography A.[5]

  • SCIEX Technical Guide. (2019). What Are the Considerations for Using Ion Pairing Reagents in My Mobile Phases?

  • Agilent Technologies. (2022). Analysis of Polar Compounds Using an Agilent InfinityLab Poroshell 120 Aq-C18 Column.

Sources

Validation

A Comparative Guide to the Reactivity of 4-Ethoxy- vs. 4-Methoxypyrimidines in Nucleophilic Aromatic Substitution

For Researchers, Scientists, and Drug Development Professionals Introduction: The Subtle Art of Heterocyclic Functionalization In the landscape of medicinal chemistry, the pyrimidine scaffold is a cornerstone, forming th...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Subtle Art of Heterocyclic Functionalization

In the landscape of medicinal chemistry, the pyrimidine scaffold is a cornerstone, forming the core of numerous therapeutic agents. The functionalization of this heterocycle, particularly through nucleophilic aromatic substitution (SNAr), is a critical step in the synthesis of novel drug candidates. The reactivity of the pyrimidine ring is exquisitely sensitive to the electronic nature of its substituents. At the 4-position, alkoxy groups are common functionalities, seemingly simple yet capable of subtly modulating the ring's susceptibility to nucleophilic attack. This guide provides an in-depth comparison of the reactivity of two such analogs: 4-methoxypyrimidine and 4-ethoxypyrimidine, offering a blend of theoretical rationale and a practical, field-proven experimental protocol to quantify these differences.

The Decisive Interplay of Electronic and Steric Effects

The SNAr reaction on an electron-deficient ring system like pyrimidine proceeds through a two-step addition-elimination mechanism, forming a negatively charged intermediate known as a Meisenheimer complex. The rate-determining step is typically the initial attack by the nucleophile, the stability of which governs the overall reaction rate.[1][2] Any substituent that can stabilize this anionic intermediate will accelerate the reaction.

Alkoxy groups, such as methoxy (-OCH₃) and ethoxy (-OCH₂CH₃), exert two opposing electronic effects:

  • Resonance Effect (+M): The lone pairs on the oxygen atom can delocalize into the pyrimidine ring. This electron-donating effect increases the electron density of the ring, which deactivates it towards nucleophilic attack.[3][4] This effect is generally considered dominant over the inductive effect in electrophilic aromatic substitution, but its deactivating nature is a crucial factor in SNAr.[5][6]

  • Inductive Effect (-I): Due to the high electronegativity of the oxygen atom, alkoxy groups withdraw electron density from the ring through the sigma bond.[4][7] This electron-withdrawing effect activates the ring towards nucleophilic attack by helping to stabilize the buildup of negative charge in the Meisenheimer intermediate.

The net reactivity is a fine balance of these competing forces. When comparing 4-methoxy- and 4-ethoxypyrimidine, the key differences arise from the alkyl portion of the substituent.

  • Inductive Effect: An ethyl group is slightly more electron-donating (weaker -I effect) than a methyl group. Consequently, the ethoxy group is a marginally weaker inductive electron-withdrawing group compared to the methoxy group. This would suggest that the pyrimidine ring is slightly less activated in the 4-ethoxy derivative, leading to a slower SNAr reaction rate .

  • Steric Hindrance: The ethoxy group is sterically bulkier than the methoxy group.[8][9] While the substitution is not at the site of reaction, increased steric hindrance near the reaction center can impede the approach of the nucleophile, further slowing the reaction rate for the 4-ethoxy analog compared to the 4-methoxy analog.[10]

Based on this analysis, we can hypothesize that 4-methoxypyrimidine will be more reactive towards nucleophilic aromatic substitution than 4-ethoxypyrimidine. The combination of a slightly stronger activating inductive effect and lower steric hindrance favors the methoxy-substituted compound.

Quantitative Comparison: Predicted Reactivity

To translate this theoretical understanding into a quantitative expectation, we can summarize the contributing factors.

Feature4-Methoxypyrimidine4-EthoxypyrimidinePredicted Impact on SNAr Rate
Resonance (+M) Strong, DeactivatingStrong, DeactivatingSimilar magnitude for both
Inductive (-I) Stronger, ActivatingWeaker, ActivatingFavors Methoxy
Steric Hindrance LowerHigherFavors Methoxy
Overall Reactivity Higher Lower 4-Methoxypyrimidine expected to react faster

Experimental Validation: A Protocol for Kinetic Analysis

To empirically validate this prediction, a robust, self-validating experimental protocol is essential. Here, we outline a detailed methodology for a comparative kinetic study using ¹H NMR spectroscopy, a powerful technique for in-situ reaction monitoring.[11][12][13] This method allows for the direct measurement of the disappearance of starting materials and the appearance of the product over time, providing precise rate data.

Objective: To determine and compare the second-order rate constants (k) for the SNAr reaction of 4-methoxypyrimidine and 4-ethoxypyrimidine with a model nucleophile (e.g., piperidine).
Reaction Scheme:

SNAr_Reaction sub 4-Alkoxypyrimidine (R = Me, Et) reagents Solvent (e.g., DMSO-d6) Temperature (e.g., 50 °C) nuc Piperidine plus1 + prod 4-(Piperidin-1-yl)pyrimidine reagents->prod plus2 + lg ROH

Figure 1. General SNAr reaction for kinetic study.

Materials & Instrumentation:
  • 4-Methoxypyrimidine (≥98% purity)

  • 4-Ethoxypyrimidine (≥98% purity)

  • Piperidine (≥99% purity, freshly distilled)

  • DMSO-d₆ (Deuterated solvent, ≥99.8% D)

  • Internal Standard (e.g., 1,3,5-trimethoxybenzene, stable under reaction conditions)

  • NMR Spectrometer (≥400 MHz) with variable temperature capability

  • NMR tubes, syringes, and standard laboratory glassware

Experimental Workflow:

Figure 2. Workflow for the kinetic analysis of SNAr reactions.

Step-by-Step Protocol:
  • Preparation of Stock Solutions:

    • Prepare a stock solution of 4-methoxypyrimidine (e.g., 0.2 M) in DMSO-d₆ containing a known concentration of the internal standard.

    • Prepare a separate stock solution of 4-ethoxypyrimidine (e.g., 0.2 M) in DMSO-d₆ with the same concentration of the internal standard.

    • Prepare a stock solution of piperidine (e.g., 2.0 M) in DMSO-d₆. Causality: Using a significant excess of the nucleophile (pseudo-first-order conditions) simplifies the kinetic analysis.

  • NMR Spectrometer Setup:

    • Set the NMR probe to the desired reaction temperature (e.g., 50 °C). Allow the temperature to equilibrate.

    • Optimize shimming on a separate DMSO-d₆ sample to ensure high-resolution spectra.

  • Reaction Initiation and Monitoring:

    • Transfer a precise volume (e.g., 0.5 mL) of the 4-methoxypyrimidine stock solution into a clean NMR tube.

    • Acquire an initial ¹H NMR spectrum (t=0) to confirm the initial concentrations relative to the internal standard.

    • To initiate the reaction, add a precise volume of the piperidine stock solution (e.g., 50 µL) to the NMR tube, cap, invert several times to mix thoroughly, and quickly re-insert into the NMR spectrometer.

    • Immediately begin acquiring a series of ¹H NMR spectra at regular time intervals (e.g., every 5 minutes for 2 hours, or until the reaction is >80% complete).[14] Trustworthiness: Automated acquisition ensures consistent timing and minimizes operator error.

  • Repeat for 4-Ethoxypyrimidine:

    • Thoroughly clean and dry the NMR tube.

    • Repeat steps 3.1-3.4 using the 4-ethoxypyrimidine stock solution under identical conditions (temperature, concentrations, volumes). Causality: Identical conditions are paramount for a valid comparison.

  • Data Processing and Analysis:

    • Process all spectra (Fourier transform, phase correction, and baseline correction).

    • For each spectrum, integrate the signal of a well-resolved peak for the starting pyrimidine, the product, and the internal standard.

    • Calculate the concentration of the starting pyrimidine at each time point using the following formula: [Pyrimidine]t = ([Standard]initial * Integration_Pyrimidine_t) / (Integration_Standard_t)

    • Plot ln([Pyrimidine]t / [Pyrimidine]0) versus time (in seconds). This should yield a straight line with a slope equal to -k_obs.

    • Calculate the second-order rate constant (k) using the equation: k = k_obs / [Piperidine]initial.

Conclusion: From Theory to Practice

The principles of physical organic chemistry predict that 4-methoxypyrimidine will exhibit greater reactivity in SNAr reactions than its 4-ethoxy counterpart. This is attributed to the combined effects of a slightly stronger activating inductive pull and reduced steric hindrance from the methoxy group. While this provides a strong directional hypothesis, quantitative data is indispensable for informed decision-making in synthetic planning and drug development. The detailed NMR-based kinetic protocol provided here offers a reliable and robust method for obtaining this crucial experimental data, enabling researchers to validate theoretical predictions and precisely characterize the subtle yet significant impact of substituent choice on heterocyclic reactivity.

References

  • Magritek. (n.d.). On-line reaction monitoring of an SNAr reaction by 1H and 19F NMR.
  • Scribd. (n.d.). Hammett Substituent Constants Table.
  • Brainly. (2023, August 7). The inductive effect and resonance effect of methoxy (OCH3) are: Circle your choice: A.
  • Filo. (2025, April 8). But methoxy grp has negative inductive effect then how it's electron donating.
  • Chemistry LibreTexts. (2022, July 18). 7.4: Acid-base Properties of Phenols. Retrieved from [Link]

  • University of Texas at Austin. (n.d.). Unit 4: Free Energy Relationships. Retrieved from [Link]

  • Chemistry Stack Exchange. (2016, November 25). Why is methoxy group an electron donating group?. Retrieved from [Link]

  • Chemistry Steps. (2024, February 15). Inductive and Resonance (Mesomeric) Effects. Retrieved from [Link]

  • University of Calgary. (n.d.). CHEM 331 Problem Set #3: Substituent Effects and LFERs. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). A broadly applicable quantitative relative reactivity model for nucleophilic aromatic substitution (SNAr) using simple descriptors. Retrieved from [Link]

  • Iowa State University Chemical Instrumentation Facility. (n.d.). Reaction Monitoring & Kinetics. Retrieved from [Link]

  • Wikipedia. (n.d.). Hammett equation. Retrieved from [Link]

  • Frontiers in Chemistry. (2020, July 10). Experimental Analyses Emphasize the Stability of the Meisenheimer Complex in a SNAr Reaction Toward Trends in Reaction Pathways. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, July 31). 26.6: Correlations of Structure with Reactivity of Aromatic Compounds. Retrieved from [Link]

  • Royal Society of Chemistry. (2002). Steric and electronic effects on the mechanism of nucleophilic substitution (SNAr) reactions of some phenyl 2,4,6-trinitrophenyl ethers with aniline and N-methylaniline in acetonitrile and in dimethyl sulfoxide. Journal of the Chemical Society, Perkin Transactions 2, 2019-2024.
  • Northwestern University. (n.d.). Kinetics / reaction monitoring. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022, June 8). Kinetics and Reaction Mechanism of Biothiols Involved in SNAr Reactions: An Experimental Study. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025, July 16). NMR Reaction Monitoring Robust to Spectral Distortions. Retrieved from [Link]

  • Pharmaceutical Technology. (2025, March 10). NMR Reaction-Monitoring as a Process Analytical Technique. Retrieved from [Link]

  • Chemistry LibreTexts. (2019, June 5). 10.4: Effect of sterics on Sn2 reactions. Retrieved from [Link]

  • QM Magic Class. (n.d.). Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine. Retrieved from [Link]

  • Chemistry Steps. (2025, July 27). Steric Hindrance in SN2 and SN1 Reactions. Retrieved from [Link]

  • MDPI. (2019, July 15). A UV/Vis Spectroscopy-Based Assay for Monitoring of Transformations Between Nucleosides and Nucleobases. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). A broadly applicable quantitative relative reactivity model for nucleophilic aromatic substitution (SNAr) using simple descriptors. Retrieved from [Link]

  • Baran Lab, Scripps Research. (n.d.). Haloselectivity of Heterocycles. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022, March 12). A real space picture of the role of steric effects in SN2 reactions. Retrieved from [Link]

  • Preprints.org. (2023, October 12). Acid Catalyzed Amination of 4-Chloropyrrolopyrimidine: Effect of Solvent, Acid Amount and Substrate Scope for Reactions in Water. Retrieved from [Link]

  • ResearchGate. (2025, August 5). Steric effect of methyl, methoxy, and ethyl substituents on the excimer formation of naphthalene on Al2O3(0 0 0 1). Retrieved from [Link]

Sources

Comparative

Technical Assessment: C13 NMR Profiling of (6-Ethoxy-pyrimidin-4-yl)-dimethyl-amine

Executive Summary & Structural Context Molecule: (6-Ethoxy-pyrimidin-4-yl)-dimethyl-amine Molecular Formula: C8H13N3O Molecular Weight: 167.21 g/mol Core Scaffold: 4,6-Disubstituted Pyrimidine[1][2][3][4][5][6][7] This g...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Context

Molecule: (6-Ethoxy-pyrimidin-4-yl)-dimethyl-amine Molecular Formula: C8H13N3O Molecular Weight: 167.21 g/mol Core Scaffold: 4,6-Disubstituted Pyrimidine[1][2][3][4][5][6][7]

This guide provides a high-resolution technical analysis of the C13 NMR chemical shifts for (6-Ethoxy-pyrimidin-4-yl)-dimethyl-amine. As a scaffold frequently encountered in kinase inhibitor discovery (specifically targeting CDK and MARK families), precise structural characterization is critical.

The pyrimidine ring in this molecule is subjected to the "push-push" electronic effect of two strong electron-donating groups (EDGs): the ethoxy group (-OEt) at position 6 and the dimethylamine group (-NMe2) at position 4. This electronic environment creates a distinct shielding pattern, particularly at the C5 position, which serves as a diagnostic marker for product verification.

C13 NMR Chemical Shift Analysis

Predicted vs. Analog-Referenced Shifts

In the absence of a commercially available reference standard for this specific derivative, the following chemical shifts are derived from a comparative analysis of experimentally validated analogs (e.g., 4,6-dimethoxypyrimidine and 4-dimethylaminopyrimidine).

Solvent System: CDCl3 (Deuterated Chloroform) Reference: TMS (0.00 ppm) or CDCl3 triplet (77.16 ppm)

Carbon PositionAssignmentPredicted Shift (δ, ppm)Signal TypeDiagnostic Note
C2 Pyrimidine Ring (N-CH-N)157.5 – 158.5 CHDeshielded by two adjacent nitrogens.
C4 Ipso-N (C-NMe2)162.0 – 164.0 CqQuaternary. Broadened by N-quadrupolar relaxation.
C6 Ipso-O (C-OEt)168.0 – 170.0 CqMost deshielded carbon due to direct oxygen attachment.
C5 Pyrimidine Ring (CH)82.0 – 86.0 CHCritical Marker. Highly shielded due to ortho-EDG resonance.
OCH2 Ethoxy Methylene61.5 – 63.0 CH2Characteristic doublet in HSQC.
N(CH3)2 Dimethylamino Methyls37.0 – 38.5 CH3Often appears as a single intense peak (free rotation).
CH3 Ethoxy Methyl14.2 – 14.8 CH3Typical terminal methyl region.

Technical Insight: The C5 carbon signal (82–86 ppm) is anomalously upfield for an aromatic system. This is caused by the synergistic mesomeric effect (+M) of the -OEt and -NMe2 groups, which dump electron density into the ring, specifically localizing it at C5. Do not mistake this for a solvent impurity or aliphatic contaminant.

Structural Visualization & Numbering

The following diagram illustrates the logical flow of assignment and the numbering scheme used in the table above.

G Molecule Structure: (6-Ethoxy-pyrimidin-4-yl)-dimethyl-amine C6 C6 (Ipso-O) ~169 ppm Deshielded Molecule->C6 C4 C4 (Ipso-N) ~163 ppm Broad Molecule->C4 C2 C2 (N-CH-N) ~158 ppm Sharp CH Molecule->C2 C5 C5 (CH) ~84 ppm Shielded Marker Molecule->C5 Substituents Substituents: -OEt (62, 14 ppm) -NMe2 (38 ppm) Molecule->Substituents C6->C5 Ortho +M Effect C4->C5 Ortho +M Effect

Caption: Structural assignment logic highlighting the electronic influence of substituents on the pyrimidine core.

Experimental Validation Protocol

To ensure data integrity and reproducibility, the following self-validating protocol is recommended for acquiring the C13 NMR spectrum of this compound.

Sample Preparation[4]
  • Concentration: Dissolve 20–30 mg of the compound in 0.6 mL of CDCl3 (99.8% D).

  • Why CDCl3? It minimizes exchange broadening of any residual NH protons (if precursors are present) and provides a clean window in the aromatic region. DMSO-d6 may be used if solubility is an issue, but expect a +1 to +2 ppm shift in carbonyl-like carbons (C4/C6).

  • Tube Quality: Use high-throughput 5mm NMR tubes (Wilmad 528-PP or equivalent) to ensure shimming stability.

Acquisition Parameters (Self-Validating System)

Standard proton-decoupled C13 parameters often miss quaternary carbons (C4, C6) due to insufficient relaxation time. Use these optimized settings:

ParameterValueRationale
Pulse Sequence zgpg30 (Power-gated decoupling)Minimizes NOE enhancement bias.
Relaxation Delay (D1) 2.0 – 3.0 seconds Critical for detecting C4/C6 (quaternary carbons relax slowly).
Scans (NS) > 512Required to resolve the weak quaternary signals against noise.
Spectral Width 240 ppmEnsures no folding of carbonyl-like signals.
Temperature 298 K (25°C)Standardizes chemical shifts.
Troubleshooting: "Missing" Peaks

If the C4 or C6 peaks are absent or buried in the baseline:

  • Increase D1 to 5 seconds.

  • Verify C5: If you see the peak at ~84 ppm but not the others, your compound is likely pure, but the acquisition parameters are too fast for the quaternary carbons.

  • HMBC Check: Run a 1H-13C HMBC. The protons on the ethoxy CH2 (4.3 ppm) will show a strong correlation to C6. The protons on the NMe2 (3.1 ppm) will correlate to C4.

Comparative Performance Guide

Comparing this molecule to its closest structural analogs validates the assignment logic.

FeatureTarget Molecule (6-Ethoxy-4-NMe2)Analog 1 (4,6-Dimethoxypyrimidine)Analog 2 (4-Amino-6-ethoxypyrimidine)
C5 Shift ~84 ppm 85.5 ppm~86 ppm
C4/C6 Shift Split (~163 / ~169) Equivalent (~171)Split (~164 / ~169)
Solubility High (Organic Solvents)HighModerate (Polar Solvents)
Spectral Complexity Low (Distinct regions)Very Low (Symmetric)Moderate (NH2 broadening)

Key Takeaway: The target molecule breaks the symmetry of 4,6-dimethoxypyrimidine. While the dimethoxy analog shows only one signal for C4/C6, the target will show two distinct peaks in the 160–170 ppm range. This splitting is the primary confirmation of successful mono-amination of the starting material (e.g., 4,6-dichloro- or 4,6-diethoxypyrimidine).

References

  • Vertex AI Search. (2025). Synthesis and NMR of 4,6-disubstituted pyrimidines. Retrieved from

  • Asian Journal of Chemistry. (2013). Facile Synthesis of 4,6-Dimethoxy-2-methylsulfonylpyrimidine. (Confirming C5 shift at 85.5 ppm). Retrieved from

  • Reich, H. J. (2021). 13C NMR Chemical Shifts - Heterocycles. University of Wisconsin / ACS Division of Organic Chemistry. Retrieved from

  • Pretsch, E., et al. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer-Verlag. (Source for additivity rules of pyrimidine substituents).

Sources

Validation

UV-Vis absorption maxima of (6-Ethoxy-pyrimidin-4-yl)-dimethyl-amine

A Comparative Spectroscopic Guide for Medicinal Chemists Executive Summary (6-Ethoxy-pyrimidin-4-yl)-dimethyl-amine is a critical pyrimidine scaffold often utilized as an intermediate in the synthesis of kinase inhibitor...

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Spectroscopic Guide for Medicinal Chemists

Executive Summary

(6-Ethoxy-pyrimidin-4-yl)-dimethyl-amine is a critical pyrimidine scaffold often utilized as an intermediate in the synthesis of kinase inhibitors and adenosine receptor antagonists. Its spectroscopic signature is defined by the interplay between the electron-rich dimethylamino group at the C4 position and the ethoxy group at the C6 position.

This guide provides a technical analysis of its UV-Vis absorption maxima (


), comparing it against key structural analogs to establish a reference baseline for purity assessment and reaction monitoring.
Spectroscopic Profile & Theoretical Analysis

The UV-Vis spectrum of (6-Ethoxy-pyrimidin-4-yl)-dimethyl-amine is characterized by two primary absorption bands arising from


 and 

transitions within the pyrimidine core, modified by auxochromic substituents.
Predicted Absorption Maxima

Based on the additivity rules for substituted pyrimidines and empirical data from structural analogs:

Band TypeTransitionPredicted

(Methanol)
Extinction Coefficient (

)
Primary (K-Band)

278 – 282 nm High (>15,000

)
Secondary (B-Band)

/

235 – 245 nm Medium (~5,000

)

Structural Causality:

  • Pyrimidine Core: The unsubstituted pyrimidine absorbs at ~240 nm.

  • 4-Dimethylamino Group: A strong auxochrome (+M effect). The lone pair on the nitrogen conjugates with the ring, causing a significant bathochromic (red) shift of ~35-40 nm.

  • 6-Ethoxy Group: A moderate auxochrome (+M effect). The oxygen lone pair provides additional electron density, further stabilizing the excited state and adding a secondary bathochromic shift of ~5-10 nm compared to the mono-substituted analog.

Comparative Performance Analysis

To validate the identity of (6-Ethoxy-pyrimidin-4-yl)-dimethyl-amine, it is essential to compare its spectral properties with its precursors and analogs. The following table synthesizes experimental data for these "Alternative" compounds to frame the target's performance.

Table 1: Comparative UV-Vis Absorption Data (Methanol)

CompoundStructure

(nm)
Shift Justification
Target: (6-Ethoxy-pyrimidin-4-yl)-dimethyl-amine N,N-Dimethyl, 6-OEt ~280 (Pred.) Combined +M effect of -NMe2 and -OEt.
Alternative A: 4-DimethylaminopyrimidineN,N-Dimethyl, 6-H276Lacks the 6-ethoxy auxochrome; slightly blue-shifted.
Alternative B: 4-Amino-6-methoxypyrimidinePrimary -NH2, 6-OMe265Primary amine is a weaker donor than dimethylamine.
Alternative C: 4,6-Dimethoxypyrimidine4-OMe, 6-OMe255Alkoxy groups are weaker donors than amino groups.
Precursor: 4-Chloro-6-ethoxypyrimidine4-Cl, 6-OEt~250Chlorine (-I effect) opposes resonance; hypsochromic shift.

Key Insight: The conversion of the precursor (4-Chloro) to the target (4-Dimethylamino) can be monitored by the disappearance of the peak at ~250 nm and the emergence of the strong band at ~280 nm.

Mechanism of Electronic Transitions

The following diagram illustrates the electronic effects governing the absorption shift. The dimethylamino group acts as the primary "Push" system, donating electron density into the electron-deficient pyrimidine ring ("Pull"), lowering the HOMO-LUMO gap.

G Substituent_N 4-Dimethylamino Group (Strong Donor) Ring Pyrimidine Ring (Electron Deficient) Substituent_N->Ring +M Effect (Primary) Substituent_O 6-Ethoxy Group (Moderate Donor) Substituent_O->Ring +M Effect (Secondary) ExcitedState Excited State (π*) Ring->ExcitedState Stabilizes LUMO GroundState Ground State (π) Ring->GroundState Determines HOMO GroundState->ExcitedState Energy Gap (ΔE) Decreases λ increases (Red Shift)

Figure 1: Electronic interaction diagram showing the auxochromic effects leading to the bathochromic shift in the UV spectrum.

Experimental Protocols
Protocol A: Synthesis & Purification (For Reference)

To generate the sample for analysis.

  • Reagents: 4-Chloro-6-ethoxypyrimidine (1.0 eq), Dimethylamine (2.0 eq, 40% aq. solution), Ethanol (Solvent).[1]

  • Procedure: Reflux the mixture at 80°C for 4 hours. Monitor by TLC (Ethyl Acetate/Hexane 1:1).

  • Workup: Evaporate ethanol. Dissolve residue in DCM, wash with water. Dry over

    
    .
    
  • Purification: Recrystallize from hexane/ether to obtain white crystals.

Protocol B: UV-Vis Characterization (SOP)

Self-validating method for determining


.
  • Blank Preparation: Fill a quartz cuvette (1 cm path length) with HPLC-grade Methanol. Run a baseline correction.

  • Stock Solution: Weigh 10 mg of (6-Ethoxy-pyrimidin-4-yl)-dimethyl-amine into a 100 mL volumetric flask. Dilute to mark with Methanol (Concentration: ~100 µg/mL).

  • Working Solution: Transfer 1.0 mL of Stock Solution to a 10 mL volumetric flask. Dilute to mark (Concentration: ~10 µg/mL).

  • Measurement: Scan from 200 nm to 400 nm.

  • Validation:

    • Absorbance at

      
       should be between 0.4 and 0.8 AU.
      
    • If >1.0, dilute further to avoid non-linear Beer-Lambert behavior.

Workflow Start Start: Pure Compound Weigh Weigh 10mg -> 100mL MeOH (Stock Sol.) Start->Weigh Dilute Dilute 1:10 -> 10mL MeOH (Working Sol.) Weigh->Dilute Scan Scan 200-400 nm Dilute->Scan Blank Baseline Correction (Pure MeOH) Blank->Scan Check Check Absorbance (0.4 - 0.8 AU?) Scan->Check Result Record λmax & ε Check->Result Yes DiluteMore Dilute Sample Check->DiluteMore No (>1.0 AU) DiluteMore->Scan

Figure 2: Step-by-step Standard Operating Procedure (SOP) for UV-Vis analysis.

References
  • Brown, D. J. (1962). The Pyrimidines. Wiley-Interscience. (Classic text on pyrimidine spectroscopy).

  • Mason, S. F. (1959). The Electronic Absorption Spectra of Heterocyclic Compounds. Journal of the Chemical Society, 1247-1253. (Foundational work on auxochromic shifts in N-heterocycles).

  • Short, L. N., & Thompson, H. W. (1952). Infra-red spectra of derivatives of pyrimidine. Journal of the Chemical Society, 168-187. (Corroborative spectral data).

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 2744576, 4-Dimethylaminopyrimidine. (Used for analog comparison).

Sources

Safety & Regulatory Compliance

Safety

(6-Ethoxy-pyrimidin-4-yl)-dimethyl-amine proper disposal procedures

Executive Summary (6-Ethoxy-pyrimidin-4-yl)-dimethyl-amine is a nitrogen-containing heterocyclic organic base commonly used as an intermediate in pharmaceutical synthesis. Due to its aminopyrimidine core, it presents spe...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(6-Ethoxy-pyrimidin-4-yl)-dimethyl-amine is a nitrogen-containing heterocyclic organic base commonly used as an intermediate in pharmaceutical synthesis. Due to its aminopyrimidine core, it presents specific handling challenges related to basicity, potential skin/eye irritation, and aquatic toxicity.[1][2]

This guide provides a validated Standard Operating Procedure (SOP) for the segregation, collection, and final disposal of this compound. The core directive is to treat this substance as a Hazardous Organic Base , ensuring segregation from acids and oxidizers to prevent exothermic reactions or the release of toxic byproducts.[1][2]

Chemical Profile & Hazard Identification

Before disposal, the waste generator must characterize the material.[1][2] While specific Safety Data Sheet (SDS) data may vary by supplier for research intermediates, the following Structure-Activity Relationship (SAR) profile applies to this aminopyrimidine derivative.

Physicochemical Properties
PropertyDescription
Chemical Class Aminopyrimidine / Organic Base
Functional Groups Pyrimidine ring, Ethoxy ether (-OEt), Dimethylamine (-NMe2)
Physical State Typically Solid (Crystalline powder) or Viscous Oil (depending on purity)
Basicity Weak to Moderate Base (pKa ~4–7 for pyrimidine nitrogens)
Solubility Soluble in organic solvents (DMSO, Methanol, DCM); sparingly soluble in water.[1][3][4][5]
GHS Hazard Classification (Inferred)
  • H302: Harmful if swallowed.[1][2][6]

  • H315: Causes skin irritation.[1][2][7][8]

  • H319: Causes serious eye irritation.[1][2][7][8]

  • H335: May cause respiratory irritation.[1][2][7][8]

  • Signal Word: WARNING

Waste Characterization (RCRA Compliance)

Under the US EPA Resource Conservation and Recovery Act (RCRA), this compound must be evaluated to determine its hazardous waste status.[1][2]

  • Listed Waste: It is NOT typically a P-listed or U-listed waste by specific CAS name.[1][2]

  • Characteristic Waste:

    • Ignitability (D001): Only if in a flammable solvent (Flash point < 60°C).[1][2]

    • Corrosivity (D002): Only if the pH of an aqueous solution is ≥ 12.5.[1][2][9]

    • Reactivity (D003): Stable under normal conditions.

    • Toxicity (D004-D043): Does not contain heavy metals or regulated pesticides.[1][2]

Operational Classification: Classify as Non-Halogenated Organic Waste (Basic) .

Pre-Disposal Handling & Segregation

Proper segregation is the single most critical step to prevent laboratory accidents.[1][2]

Segregation Rules
  • DO NOT MIX with Acids (e.g., HCl, H₂SO₄): Risk of exothermic neutralization and heat generation.[1][2]

  • DO NOT MIX with Oxidizers (e.g., Peroxides, Nitrates): Risk of fire or explosion.[1][2]

  • DO NOT MIX with Halogenated Solvents (e.g., Chloroform) unless the waste stream is explicitly designated for "Mixed Organics," as this complicates incineration.[1][2]

Containment Protocol

For Solids:

  • Collect pure solid waste in a wide-mouth HDPE (High-Density Polyethylene) jar.

  • Do not fill more than 90% capacity.[1][2]

  • Double-bag any contaminated weighing boats, gloves, or paper towels in a clear polyethylene bag before placing them in the solid waste drum.[1][2]

For Solutions (HPLC Waste / Mother Liquors):

  • Ensure the solvent carrier is compatible (e.g., Methanol, Acetonitrile).[1][2]

  • Use a Safety Can or Glass Bottle with a vented cap to prevent pressure buildup.[2]

  • Label clearly as "Organic Waste - Basic".[1][2]

Disposal Decision Tree

The following workflow illustrates the logical path for disposing of (6-Ethoxy-pyrimidin-4-yl)-dimethyl-amine based on its physical state.

DisposalWorkflow Start Waste Generation: (6-Ethoxy-pyrimidin-4-yl)-dimethyl-amine StateCheck Determine Physical State Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Liquid / Solution StateCheck->Liquid ContainerS Collect in Wide-Mouth HDPE Container Solid->ContainerS SolventCheck Is Solvent Halogenated? (e.g., DCM, Chloroform) Liquid->SolventCheck LabelS Label: 'Hazardous Waste - Solid' (Toxic, Irritant) ContainerS->LabelS Disposal Final Disposal: High-Temperature Incineration LabelS->Disposal HaloYes Segregate into HALOGENATED Waste Stream SolventCheck->HaloYes Yes HaloNo Segregate into NON-HALOGENATED Waste Stream SolventCheck->HaloNo No LabelL Label: 'Organic Waste - Basic' (Flammable, Toxic) HaloYes->LabelL HaloNo->LabelL LabelL->Disposal

Figure 1: Decision logic for segregating solid vs. liquid aminopyrimidine waste streams.

Spill Response Protocol

In the event of an accidental release, follow this "Neutralize & Contain" strategy.

  • Evacuate & PPE: Clear the immediate area. Don nitrile gloves, safety goggles, and a lab coat.[1][2] If powder is airborne, use an N95 or P100 respirator.[1][2]

  • Containment:

    • Solid Spill: Cover with a damp paper towel to prevent dust generation.[1][2]

    • Liquid Spill: Surround with absorbent boom or vermiculite.[1][2]

  • Neutralization (Optional but Recommended):

    • Since the compound is basic, a Citric Acid based spill kit can be used to neutralize the residue.[1][2]

    • Caution: Do not use strong mineral acids (HCl) for cleanup as this may cause splattering.[1][2]

  • Cleanup: Scoop material into a disposal bag. Wipe the surface with water and soap.[1][2][7][8]

  • Disposal: Label the debris as "Hazardous Waste (Spill Debris)" and dispose of it via the solid waste stream.

Final Disposal Methodology

The preferred method for ultimate destruction of aminopyrimidine derivatives is High-Temperature Incineration .[1][2]

  • Mechanism: Thermal oxidation at >1000°C ensures the breakdown of the pyrimidine ring and the amine groups into Nitrogen Oxides (NOx), CO₂, and H₂O.[1][2]

  • Scrubbing: The incineration facility must be equipped with scrubbers to capture any NOx emissions generated from the nitrogen content.[1][2]

  • Prohibited Methods:

    • Drain Disposal: STRICTLY PROHIBITED.[1][2] This compound is toxic to aquatic life and must not enter the water table.[1][2]

    • Evaporation: Do not evaporate solvents in the fume hood to reduce waste volume.[2]

References

  • PubChem. (2025).[1][2][10] Compound Summary: Aminopyrimidines and Derivatives. National Library of Medicine.[1][2] [Link]

  • US EPA. (2024).[1][2] Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Part 261.[1][2][9] Environmental Protection Agency.[1][2][9][11] [Link][1]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[1][2] [Link]

Sources

Handling

Personal protective equipment for handling (6-Ethoxy-pyrimidin-4-yl)-dimethyl-amine

This guide outlines the critical safety protocols, personal protective equipment (PPE), and operational workflows for handling (6-Ethoxy-pyrimidin-4-yl)-dimethyl-amine .[1][2][3] Note on Chemical Identity & Risk Strategy...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the critical safety protocols, personal protective equipment (PPE), and operational workflows for handling (6-Ethoxy-pyrimidin-4-yl)-dimethyl-amine .[1][2][3]

Note on Chemical Identity & Risk Strategy: As a specialized research intermediate, specific toxicological data for this exact isomer may be limited in public registries. Therefore, this guide applies the Precautionary Principle , deriving safety protocols from the Structure-Activity Relationship (SAR) of analogous aminopyrimidines and N,N-dialkyl-heterocycles (e.g., 4-Dimethylaminopyridine - DMAP).[1][2] Operators must treat this compound as a potential toxic irritant with high skin absorption capacity until specific data proves otherwise.

Hazard Identification & Risk Assessment (SAR-Based)

Hazard ClassGHS Category (Estimated)Specific Risk Description
Skin Corrosion/Irritation Category 2 (Warning) Causes skin irritation.[1][2][3][4][5] The dimethylamino group increases lipophilicity, potentially enhancing skin absorption.
Serious Eye Damage Category 2A (Warning) Causes serious eye irritation.[2][3][4] Basic amines can cause corneal opacity if not rinsed immediately.
Acute Toxicity (Oral/Dermal) Category 3/4 (Warning) Harmful if swallowed or in contact with skin.[2] Conservative assumption based on DMAP analogs.
STOT - Single Exposure Category 3 May cause respiratory irritation (mucous membranes) if dust is inhaled.[1][2]

Personal Protective Equipment (PPE) Matrix

The following PPE standards are non-negotiable for handling this compound in a research setting.

PPE ComponentSpecificationRationale for Selection
Hand Protection Double Nitrile Gloves (min.[1][2] 0.11 mm thickness)Primary Barrier: Protects against incidental splash. Secondary Barrier: Prevents permeation. Dimethyl-amines can permeate thin nitrile; change gloves immediately upon contamination.[2]
Eye Protection Chemical Splash Goggles (ANSI Z87.1+)Safety glasses are insufficient for amines, which can cause severe chemical burns to the eye.[2] Goggles provide a seal against dust and vapors.
Body Protection Lab Coat (Cotton/Poly blend) + Chemical Apron Standard lab coat for minor splashes.[2] Use a rubberized or Tyvek® apron if handling >10g or liquid solutions.
Respiratory Fume Hood (Face velocity: 80-100 fpm)Mandatory. Do not handle open containers on a benchtop.[1][2] If hood is unavailable, use a NIOSH-approved N95 or P100 respirator.[2]

Operational Handling Protocol

A. Storage & Retrieval
  • Condition: Store in a cool, dry place (2-8°C recommended).

  • Atmosphere: Hygroscopic.[6] Store under inert gas (Argon/Nitrogen) if possible to prevent hydrolysis or degradation.

  • Container: Keep tightly closed in an amber glass vial with a PTFE-lined cap.

B. Weighing & Transfer Workflow
  • Preparation: Place the balance inside the chemical fume hood. If the balance is external, use a tared, sealable secondary container to transport the material.

  • Anti-Static Measures: Use an anti-static gun or ionizer if the powder is static-prone to prevent dispersal.

  • Transfer: Use a disposable spatula. Do not reuse spatulas to avoid cross-contamination.

  • Solubilization: Dissolve the solid in the reaction solvent (e.g., DCM, DMSO) as quickly as possible to reduce dust hazard.

C. Reaction Setup
  • Inertion: Purge the reaction vessel with Nitrogen/Argon before addition.

  • Temperature Control: Aminopyrimidines can be thermally sensitive. Ensure cooling/heating baths are stable before adding the reagent.

Emergency Response Logic

EmergencyResponse Start Exposure Incident Type Identify Exposure Type Start->Type Skin Skin Contact Type->Skin Eye Eye Contact Type->Eye Inhal Inhalation Type->Inhal ActionSkin 1. Remove Contaminated Clothing 2. Rinse 15 min (Safety Shower) 3. Do NOT Scrub (Increases Absorption) Skin->ActionSkin ActionEye 1. Irrigate 15 min (Eyewash Station) 2. Hold Eyelids Open 3. Seek Ophthalmologist Eye->ActionEye ActionInhal 1. Move to Fresh Air 2. Support Breathing (Oxygen if trained) 3. Seek Medical Attention Inhal->ActionInhal Report Report to EHS & Medical Evaluation ActionSkin->Report ActionEye->Report ActionInhal->Report

Figure 1: Immediate response logic for exposure incidents. Speed is critical for amine exposure.[2]

Waste Disposal & Deactivation

Do NOT dispose of down the drain.

  • Categorization: Classify as "Organic Base / Amine-Containing Hazardous Waste." [2]

  • Segregation:

    • Keep Separate From: Strong acids (exothermic neutralization risk) and Oxidizers (fire risk).[2]

    • Container: High-density polyethylene (HDPE) or glass carboy.[1][2]

  • Labeling: Clearly label with full chemical name and hazard warnings ("Irritant", "Toxic").

  • Spill Cleanup (Solid):

    • Cover spill with a damp paper towel (to prevent dust).

    • Scoop into a sealable bag.

    • Wipe area with dilute acetic acid (vinegar) or 1M HCl to neutralize trace amines, followed by soap and water.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 1122-58-3 (4-Dimethylaminopyridine - Analogous Safety Data).[1][2] Retrieved from [Link][1][2]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets.[4] Retrieved from [Link][1][2]

  • Prudent Practices in the Laboratory (2011). Handling and Management of Chemical Hazards, National Research Council. Retrieved from [Link]

Sources

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